Technical Documentation Center

Tyrosinase (146-156) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tyrosinase (146-156)

Core Science & Biosynthesis

Foundational

Molecular and Immunological Profiling of the Tyrosinase (146-156) Peptide: A Comprehensive Guide for Vaccine Development and Melanoma Immunotherapy

Executive Summary Tyrosinase is a multi-copper enzyme responsible for the rate-limiting step in melanin production and is widely recognized as a prominent Tumor-Associated Antigen (TAA) due to its overexpression in malig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tyrosinase is a multi-copper enzyme responsible for the rate-limiting step in melanin production and is widely recognized as a prominent Tumor-Associated Antigen (TAA) due to its overexpression in malignant melanoma cells[1]. Among the various immunogenic fragments of this protein, the Tyrosinase (146-156) peptide has emerged as a critical target for peptide-based cancer vaccines and adoptive T-cell therapies[2]. This whitepaper provides an in-depth technical analysis of the peptide's physicochemical properties, immunological mechanisms, and the field-proven protocols required for its synthesis, validation, and clinical formulation.

Physicochemical Properties & Molecular Characterization

The Tyrosinase (146-156) epitope is a highly specific 11-amino acid sequence derived from the human tyrosinase protein[3]. Accurate molecular characterization is the foundational step for downstream analytical validation.

Table 1: Quantitative Molecular Profile

Property Value
Amino Acid Sequence SSDYVIPIGTY
Peptide Length 11 residues
Molecular Weight 1214.34 Da
Target Allele HLA-A*01:01 (HLA-A1)

| Target Effector | CD8+ Cytotoxic T Lymphocytes (CTLs) |

Data supported by 3[3].

Immunological Mechanism and HLA-A1 Restriction

Unlike the more commonly studied HLA-A2 restricted melanoma epitopes, Tyrosinase (146-156) is specifically processed and presented by the HLA-A*01:01 allele[4].

Mechanistic Causality: The intracellular degradation of tyrosinase by the proteasome generates the SSDYVIPIGTY fragment. This peptide is translocated into the endoplasmic reticulum via the Transporter Associated with Antigen Processing (TAP). The presence of Tyrosine (Y) at the C-terminus and Aspartic Acid (D) at position 3 provides the ideal anchor residues for the HLA-A*01:01 binding cleft[4]. Once the MHC Class I-peptide complex is stabilized, it is routed to the melanoma cell surface, where it acts as a highly specific ligand for the T-cell receptors (TCRs) of CD8+ Cytotoxic T Lymphocytes (CTLs), triggering targeted apoptosis of the tumor cell[5].

G A Intracellular Tyrosinase (Melanoma Cell) B Proteasomal Cleavage A->B C TAP Transport into ER B->C D HLA-A*01:01 Binding (SSDYVIPIGTY) C->D E Cell Surface Presentation D->E F CD8+ T-Cell Activation E->F

Fig 1: Processing and HLA-A*01:01 presentation of Tyrosinase (146-156) in melanoma cells.

Experimental Workflows: Synthesis and Analytical Validation

To ensure clinical efficacy, the peptide must be synthesized and validated using a self-validating analytical system.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection: Utilize a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH to establish the C-terminal tyrosine.

  • Coupling: Employ Fmoc-protected amino acids. Causality: Fmoc chemistry is strictly preferred over Boc chemistry to avoid the use of highly toxic and harsh anhydrous HF during cleavage, which can cause irreversible side reactions in sensitive residues like Aspartic Acid (D) and Tyrosine (Y).

  • Cleavage: Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% water for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich Tyrosine aromatic rings during deprotection.

Protocol 2: RP-HPLC and Mass Spectrometry Validation
  • Preparation: Dissolve the lyophilized peptide in 0.1% Trifluoroacetic acid (TFA)[2].

  • Chromatography: Inject onto a C18 reverse-phase column (e.g., 2 mm × 150 mm)[2].

  • Gradient Elution: Use Solvent A (0.1% TFA in water) and Solvent B (0.09% TFA in acetonitrile). Run a gradient of 5% to 29% B over 36 minutes[2]. Causality: The 0.01% offset in TFA concentration between the aqueous and organic mobile phases counteracts the baseline drift caused by the increasing UV absorbance of acetonitrile, ensuring precise integration of the peptide peak[2].

  • Mass Verification: Analyze the collected peak via ESI-MS to confirm the exact molecular weight of 1214.34 Da[3]. Sequence mapping confirms the exact SSDYVIPIGTY sequence, ruling out truncated impurities[2].

G A Lyophilized Peptide (SSDYVIPIGTY) B Reconstitution in 0.1% TFA A->B C RP-HPLC Analysis (C18 Column) B->C D Mass Spectrometry (Sequence Verification) C->D E Oxidation Check (Tyrosine Residues) D->E F Vaccine Release E->F

Fig 2: Analytical workflow for assessing Tyrosinase (146-156) peptide stability and purity.

Formulation Stability in Multi-Peptide Vaccines

Tyrosinase (146-156) is frequently co-formulated in 12-multi-peptide (12-MP) melanoma vaccines[2]. While Tyrosinase (146-156) itself is structurally robust, it is mixed with more labile peptides (such as MAGE-A1 and MAGE-A3) that contain Asp-Pro (D-P) bonds[2].

Causality in Storage: Suboptimal lyophilization leaving residual moisture can trigger acid-catalyzed cleavage of D-P bonds (known as "Asp-Pro popping") in the companion peptides[2]. Therefore, the entire multi-peptide vaccine mixture must be strictly maintained at -80°C to preserve the integrity of the formulation[2]. For the Tyrosinase (146-156) fraction specifically, the primary degradation risk is the oxidation of its two Tyrosine residues; thus, the peptide must be vialed under an inert argon or nitrogen atmosphere.

In Vitro Immunogenicity Assessment (Tetramer Assay)

To validate that the synthesized Tyrosinase (146-156) peptide can successfully break immune tolerance, an HLA-A*01:01 tetramer assay is utilized[6].

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*01:01 positive melanoma patient[6].

  • Antigen Pulsing: Pulse the cells with 10 µg/mL of the SSDYVIPIGTY peptide and culture for 7-10 days in the presence of low-dose IL-2 to expand antigen-specific CD8+ T cells.

  • Staining: Incubate the expanded cells with PE-conjugated HLA-A*01:01/Tyrosinase(146-156) tetramers and APC-conjugated anti-CD8 antibodies[6].

  • Flow Cytometry: Quantify the CD8+/Tetramer+ double-positive population. Causality: The tetramer physically mimics the MHC-peptide complex on a tumor cell. A positive fluorescent signal definitively proves that the synthetic peptide has successfully expanded a population of antigen-specific CTLs capable of recognizing the melanoma epitope, validating the peptide's biological efficacy[6].

References

  • Product Data Sheet: Human Isoform 2 of Tyrosinase 146-156 Source: JPT Peptide Technologies URL
  • tyrosinase suppliers USA Source: American Chemical Suppliers URL
  • MULTI-PEPTIDE VACCINES VIALED AS PEPTIDE MIXTURES CAN BE STABLE REAGENTS FOR USE IN PEPTIDE-BASED IMMUNE THERAPIES Source: NIH PMC URL
  • Identification of new melanoma epitopes on melanosomal proteins recognized by tumor infiltrating T lymphocytes restricted by HLA-A1, -A2, and -A3 alleles Source: NIH PubMed URL
  • Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma Source: NIH PMC URL
  • Identification of New Melanoma Epitopes on Melanosomal Proteins Recognized by Tumor Infiltrating T Lymphocytes Restricted by HLA-A1, -A2, and -A3 Alleles Source: Oxford Academic URL

Sources

Exploratory

The Immunological Spotlight: A Technical Guide to the Tyrosinase (146-156) Melanoma-Associated Antigen

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the tyrosinase-derived peptide encompassing amino acids 146-156, a key melanoma-associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the tyrosinase-derived peptide encompassing amino acids 146-156, a key melanoma-associated antigen. We will dissect its mechanism of action, from intracellular processing to its role as a target for cytotoxic T-lymphocyte (CTL) recognition, and discuss its implications for the development of novel cancer immunotherapies.

Introduction: Tyrosinase as a Target for Melanoma Immunotherapy

Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis.[1][2] It is predominantly expressed in melanocytes and is also found in the vast majority of melanoma tumors.[1][3][4] This restricted expression profile makes tyrosinase an attractive target for immunotherapies aimed at selectively eliminating melanoma cells while minimizing off-target effects. The immune system can recognize and eliminate tumor cells through the action of T-lymphocytes, which identify specific antigenic peptides presented by Major Histocompatibility Complex (MHC) molecules on the cancer cell surface. Numerous immunogenic peptides derived from tyrosinase have been identified, making it a prime candidate for vaccine development and other T-cell-based therapies.[5][6][7]

The Tyrosinase (146-156) Epitope: A Closer Look

The specific peptide sequence of Tyrosinase (146-156) has been investigated as a potential T-cell epitope. While the search results highlight several immunogenic peptides from tyrosinase, such as those recognized in the context of HLA-A2, HLA-A24, and HLA-B35, the specific immunogenicity and mechanism of action of the 146-156 region require a detailed understanding of antigen processing and presentation.[4][7][8][9]

Mechanism of Action: From Intracellular Protein to Immune Recognition

The journey of the tyrosinase (146-156) peptide from a full-length intracellular protein to a target for the immune system involves a series of intricate cellular processes.

Antigen Processing and Presentation

Endogenously synthesized proteins, such as tyrosinase, are degraded into smaller peptides by the proteasome in the cytoplasm. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with appropriate anchor residues bind to MHC class I molecules. The stability of the tyrosinase protein itself can influence the level of peptide presentation.[10] Interestingly, some studies suggest that aberrant processing and instability of tyrosinase in melanoma cells can lead to high levels of presentation of certain tyrosinase-derived peptides.[10]

A fascinating aspect of tyrosinase antigen presentation is the potential for post-translational modifications. One study identified a naturally processed HLA-A2-restricted tyrosinase peptide that undergoes a conversion of asparagine to aspartic acid.[11] This modification was found to be critical for T-cell recognition, highlighting the complexity of epitope generation.[11]

The resulting peptide-MHC class I complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes.

Antigen_Processing_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Tyrosinase Tyrosinase Protein Proteasome Proteasome Tyrosinase->Proteasome Degradation Peptides Tyrosinase Peptides (including 146-156) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex Cell_Surface Cell Surface Presentation Peptide_MHC->Cell_Surface Transport to Cell Surface

Caption: Intracellular processing and presentation of the Tyrosinase (146-156) peptide via the MHC class I pathway.

T-Cell Recognition and Activation

Once the Tyrosinase (146-156)-MHC class I complex is displayed on the melanoma cell surface, it can be recognized by a CD8+ T-cell with a complementary TCR. This recognition, along with co-stimulatory signals, triggers the activation of the T-cell. Activated cytotoxic T-lymphocytes then proliferate and execute their effector functions, which include the release of cytotoxic granules containing perforin and granzymes, leading to the apoptosis (programmed cell death) of the melanoma cell.

T_Cell_Recognition cluster_tcell CD8+ T-Cell Melanoma_Cell Melanoma Cell Peptide_MHC Tyrosinase (146-156)-MHC I TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Binding Activation T-Cell Activation TCR->Activation Signal 1 CD8 CD8 Co-receptor CD8->Peptide_MHC Effector_Function Cytotoxic Effector Function (e.g., Granzyme/Perforin Release) Activation->Effector_Function Proliferation & Differentiation Co_stimulation Co-stimulatory Signals (Signal 2) Co_stimulation->Activation Effector_Function->Melanoma_Cell Induces Apoptosis

Caption: Recognition of the Tyrosinase (146-156)-MHC I complex by a CD8+ T-cell, leading to melanoma cell apoptosis.

Experimental Methodologies for Studying Tyrosinase (146-156)

Validating the immunogenicity and mechanism of action of the Tyrosinase (146-156) peptide requires a series of well-defined experimental protocols.

T-Cell Induction and Expansion

Objective: To generate and expand T-cells specific for the Tyrosinase (146-156) peptide.

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from HLA-matched healthy donors or melanoma patients via Ficoll-Paque density gradient centrifugation.

  • Generate Dendritic Cells (DCs): Culture monocytes from PBMCs with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • Peptide Pulsing: Pulse the mature DCs with the synthetic Tyrosinase (146-156) peptide at a concentration of 10-50 µg/mL for 2-4 hours at 37°C.

  • Co-culture with T-cells: Co-culture the peptide-pulsed DCs with purified CD8+ T-cells from the same donor.

  • Cytokine Supplementation: Add IL-2 and IL-7 to the co-culture to promote T-cell survival and proliferation.

  • Restimulation: Restimulate the T-cells every 7-10 days with freshly pulsed DCs to selectively expand the antigen-specific population.

Assessment of T-Cell Specificity and Function

Objective: To confirm that the expanded T-cells recognize and respond to the Tyrosinase (146-156) peptide.

Protocols:

  • ELISpot Assay (for IFN-γ secretion):

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.

    • Add the expanded T-cells to the wells.

    • Stimulate the T-cells with target cells (e.g., T2 cells or melanoma cell lines) pulsed with the Tyrosinase (146-156) peptide. Include negative controls (unpulsed target cells) and positive controls (e.g., PHA or anti-CD3 antibody).

    • After 18-24 hours of incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and a substrate to visualize the spots, where each spot represents a single IFN-γ-secreting cell.

    • Quantify the spots using an ELISpot reader.

  • Chromium (⁵¹Cr) Release Assay (for cytotoxicity):

    • Label target melanoma cells (expressing the appropriate HLA allele and tyrosinase) with ⁵¹Cr.

    • Co-culture the labeled target cells with the expanded T-cells at various effector-to-target (E:T) ratios for 4-6 hours.

    • Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.

    • Calculate the percentage of specific lysis.

Therapeutic Implications and Future Directions

The identification and characterization of immunogenic epitopes like Tyrosinase (146-156) are fundamental to the development of targeted immunotherapies for melanoma.

Peptide-Based Vaccines

Synthetic peptides corresponding to T-cell epitopes can be used in vaccines to elicit an anti-tumor immune response. Vaccination with tyrosinase-derived peptides, often in conjunction with adjuvants, aims to expand the pool of tumor-specific T-cells in patients.[5]

Adoptive T-Cell Therapy

This approach involves isolating tumor-infiltrating lymphocytes (TILs) or generating tumor-specific T-cells in vitro, expanding them to large numbers, and then infusing them back into the patient.[8] T-cells specific for Tyrosinase (146-156) could be a component of such therapies.

TCR-engineered T-cells

A more advanced strategy involves genetically modifying a patient's own T-cells to express a TCR that specifically recognizes a tumor antigen like Tyrosinase (146-156). This approach can generate a large population of highly specific T-cells for therapeutic use.

Conclusion

The Tyrosinase (146-156) peptide represents a significant target in the immunological battle against melanoma. A thorough understanding of its mechanism of action, from its intracellular processing and presentation to its recognition by cytotoxic T-lymphocytes, is paramount for the design and optimization of effective immunotherapies. Continued research into the nuances of epitope presentation, T-cell responses, and strategies to overcome immune tolerance will be crucial in translating the promise of these targeted therapies into tangible clinical benefits for melanoma patients.

References

  • A phase I vaccination study with tyrosinase in patients with stage II melanoma using recombinant modified vaccinia virus Ankara (MVA-hTyr) - PMC.
  • An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins - PMC.
  • Identification of a tyrosinase epitope recognized by HLA-A24-restricted, tumor-infiltrating lymphocytes - PubMed.
  • Vaccination with human tyrosinase DNA induces antibody responses in dogs with advanced melanoma - PMC.
  • Genetic vaccination with "self" tyrosinase-related protein 2 causes melanoma eradication but not vitiligo - PubMed.
  • Expression hierarchy of T cell epitopes from melanoma differentiation antigens: unexpected high level presentation of tyrosinase-HLA-A2 Complexes revealed by peptide-specific, MHC-restricted, TCR-like antibodies - PubMed.
  • Immunophenotyping of melanomas for tyrosinase: implications for vaccine development..
  • Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma - PMC.
  • A Tyrosinase Peptide Presented by HLA-B35 Is Recognized on a Human Melanoma by Autologous Cytotoxic T Lymphocytes - PubMed.
  • Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed.
  • A new tyrosinase epitope recognized in the HLA-B*4002 context by CTL from melanoma patients - PMC.
  • Melanoma-specific CD4+ T cells recognize nonmutated HLA-DR-restricted tyrosinase epitopes - PubMed.
  • Two tyrosinase nonapeptides recognized on HLA-A2 melanomas by autologous cytolytic T lymphocytes - PubMed.
  • The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas - PMC.
  • Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy - PMC.
  • Antigen-Specific T Cells for Melanoma Research: Tyrosinase | Ignyte Bio.
  • Recognition of an antigenic peptide derived from tyrosinase-related protein-2 by CTL in the context of HLA-A31 and -A33 - PubMed.
  • Proteomic scan for tyrosinase peptide antigenic pattern in vitiligo and melanoma: role of sequence similarity and HLA-DR1 affinity - PubMed.
  • The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas - PubMed.
  • Are Human Tyrosinase and Related Proteins Suitable Targets for Melanoma Therapy?.

Sources

Foundational

HLA Restriction and Binding Affinity of Tyrosinase (146-156): A Mechanistic and Experimental Guide

Executive Summary The development of targeted immunotherapies and multi-peptide vaccines for melanoma relies heavily on the precise characterization of tumor-associated antigens (TAAs). Tyrosinase, a key enzyme in melani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted immunotherapies and multi-peptide vaccines for melanoma relies heavily on the precise characterization of tumor-associated antigens (TAAs). Tyrosinase, a key enzyme in melanin biosynthesis, is overexpressed in the vast majority of melanoma specimens, making it a prime target for CD8+ cytotoxic T-lymphocyte (CTL) mediated tumor rejection.

While dominant HLA-A02:01 restricted epitopes (e.g., Tyrosinase 369-377) have been extensively studied, the Tyrosinase 146-156 epitope (Sequence: SSDYVIPIGTY) represents a critical target for extending vaccine coverage to HLA-A01:01 positive patient populations[1]. First identified by Kawakami et al. in 1998 through the screening of tumor-infiltrating lymphocytes (TILs), this 11-mer peptide is naturally processed and presented on the surface of melanoma cells[1]. This technical guide provides an in-depth analysis of the structural biology, binding affinity dynamics, and validated experimental protocols for evaluating Tyrosinase 146-156 in preclinical and clinical settings.

Structural Biology & HLA-A*01:01 Restriction

The presentation of Tyrosinase 146-156 is strictly restricted by the HLA-A*01:01 allele[1][2]. The mechanistic basis of this restriction lies in the highly specific peptide-binding groove of the HLA-A1 molecule, which dictates the necessary anchor residues for stable major histocompatibility complex (MHC) formation.

The Canonical HLA-A*01:01 Binding Motif

Unlike HLA-A02:01, which typically prefers hydrophobic residues at position 2 (P2) and position 9 (P9), HLA-A01:01 has a stringent requirement for a negatively charged amino acid at position 3 (P3) and an aromatic residue at the C-terminus (CΩ)[3][4].

Analyzing the sequence of Tyrosinase 146-156 (S-S-D-Y-V-I-P-I-G-T-Y):

  • P3 Anchor (Aspartate - D): The negatively charged Aspartic acid at P3 forms a critical salt bridge with Arg-114 in the D pocket of the HLA-A1 binding groove[5].

  • C-Terminal Anchor (Tyrosine - Y): The aromatic Tyrosine at P11 (CΩ) fits precisely into the hydrophobic F pocket of the HLA-A1 molecule, forming hydrogen bonds that stabilize the peptide-MHC complex[4][5].

  • Central Bulge: Because the optimal length for MHC Class I clefts is typically 9 amino acids, this 11-mer peptide accommodates the closed ends of the HLA-A1 groove by forming a central structural bulge (residues P4-P8). This bulge is the primary contact surface for the T-cell receptor (TCR).

G A Endogenous Tyrosinase (Melanosome/Cytosol) B Proteasomal Degradation A->B Ubiquitination C TAP Transport into ER B->C 11-mer cleavage D HLA-A*01:01 Loading (SSDYVIPIGTY) C->D Chaperone-mediated E Golgi Export D->E pMHC Complex F Cell Surface Presentation to CD8+ T-cells E->F Vesicular transport

Fig 1: Intracellular processing and HLA-A*01:01 presentation pathway of Tyrosinase 146-156.

Binding Affinity Dynamics ( Kd​ / IC50​ )

In vaccine design, the immunogenicity of a peptide is heavily influenced by its binding affinity to the MHC molecule. Tyrosinase 146-156 exhibits an intermediate-to-low binding affinity compared to highly optimized or dominant epitopes[6][7].

In clinical trials (such as the Mel39 and Mel43 multi-peptide vaccine trials), Tyrosinase 146-156 was included to broaden the immune response[8][9]. However, ex vivo monitoring via IFN-γ ELISPOT often showed lower frequencies of circulating T-cells reactive to SSDYVIPIGTY compared to other peptides like the modified Tyrosinase 240-251 (DAEKSDICTDEY)[6][9]. This discrepancy is largely driven by competitive binding kinetics at the dendritic cell surface.

Comparative Binding Affinity Table

Table 1: Quantitative and qualitative comparison of melanoma-associated HLA class I epitopes.

Peptide EpitopeSequenceHLA RestrictionAnchor ResiduesRelative Binding Affinity ( IC50​ )Reference
Tyrosinase 146-156 SSDYVIPIGTYHLA-A01:01P3 (D), P11 (Y)Intermediate (~147 nM)Kawakami et al.[1][7]
Tyrosinase 240-251 DAEKSDICTDEYHLA-A01:01P3 (E), P12 (Y)HighSlingluff et al.[6][9]
Tyrosinase 369-377 YMDGTMSQVHLA-A02:01P2 (M), P9 (V)High (~5 - 10 nM)Wölfel et al.[7]
MAGE-A1 161-169 EADPTGHSYHLA-A01:01P3 (D), P9 (Y)HighTraversari et al.[4][9]

Causality Insight: The intermediate affinity of Tyrosinase 146-156 is sufficient for natural processing and TIL recognition in the tumor microenvironment[1]. However, when administered in a multi-peptide aqueous vaccine, it may be outcompeted by higher-affinity peptides for HLA-A1 occupancy on antigen-presenting cells (APCs)[6].

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for assessing the binding affinity and functional avidity of Tyrosinase 146-156.

Protocol A: T2-A1 Stabilization Assay (Binding Affinity)

Because standard T2 cells express HLA-A02:01, evaluating an HLA-A1 restricted peptide requires a modified T2 cell line transfected with the HLA-A01:01 gene (T2-A1 cells)[10]. These cells are TAP-deficient; thus, their surface HLA molecules are unstable and degrade rapidly unless stabilized by an exogenously added binding peptide.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize SSDYVIPIGTY at >95% purity. Reconstitute in DMSO and dilute in serum-free AIM-V medium to create a concentration gradient (0.1 µM to 100 µM).

  • Cell Incubation: Wash T2-A1 cells in serum-free medium. Plate at 1×105 cells/well in a 96-well plate. Add the peptide dilutions.

  • Stabilization: Incubate the cells at 37°C with 5% CO2​ for 14-18 hours. The TAP deficiency ensures that any surface HLA-A1 detected is strictly due to stabilization by the exogenous Tyrosinase 146-156 peptide[10].

  • Golgi Block (Optional but recommended): Add Brefeldin A (10 µg/mL) during the last 2 hours to prevent new HLA molecules from reaching the surface.

  • Staining & Flow Cytometry: Wash cells with cold PBS/0.5% BSA. Stain with a fluorophore-conjugated anti-HLA-A1 monoclonal antibody (e.g., clone EP252Y) for 30 minutes at 4°C.

  • Analysis: Acquire data via flow cytometry. Calculate the IC50​ using non-linear regression based on the Mean Fluorescence Intensity (MFI) relative to a known high-affinity reference peptide (e.g., MAGE-A1 EADPTGHSY).

G S1 Synthesize Peptide (SSDYVIPIGTY) S2 Incubate with T2-A1 Cells (TAP-deficient) S1->S2 Varying concentrations (0.1 - 100 µM) S3 Add Brefeldin A (Block new HLA export) S2->S3 18h at 37°C S4 Stain with Anti-HLA-A1 (FITC/PE conjugated) S3->S4 Wash cells S5 Flow Cytometry Analysis (Measure MFI) S4->S5 Acquire data S6 Calculate IC50 / Kd (Non-linear regression) S5->S6 Dose-response curve

Fig 2: Step-by-step T2-A1 stabilization assay workflow for determining peptide binding affinity.

Protocol B: In Vitro Sensitization (IVS) and IFN-γ ELISPOT

To determine if the peptide can elicit a functional T-cell response, patient peripheral blood mononuclear cells (PBMCs) must be evaluated[6].

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from an HLA-A*01:01 positive melanoma patient using Ficoll gradient centrifugation[6].

  • In Vitro Sensitization (IVS): Plate lymphocytes at 2×106 cells/mL. Pulse with 40 µg/mL of Tyrosinase 146-156 peptide. Culture for 14 days in medium supplemented with low-dose IL-2 (20 U/mL) to expand antigen-specific CD8+ T-cells[6][10].

  • Target Cell Preparation: Pulse autologous APCs or T2-A1 cells with the peptide for 2 hours at 37°C[10].

  • ELISPOT Assay: Co-culture the expanded T-cells with the peptide-pulsed target cells in a 96-well plate coated with anti-human IFN-γ capture antibody for 24 hours.

  • Development & Counting: Wash the plate, apply a biotinylated secondary antibody, followed by streptavidin-HRP and AEC substrate. Count spot-forming cells (SFCs) using an automated ELISPOT reader. Responses ≥10 times the background indicate a positive functional avidity[6].

Clinical Translation & Future Directions

Despite its lower relative immunogenicity compared to modified peptides, Tyrosinase 146-156 remains a biologically relevant target. Tumors frequently downregulate dominant antigens to escape immune surveillance; therefore, maintaining a broad repertoire of targeted epitopes—including intermediate affinity natural peptides like SSDYVIPIGTY—is a cornerstone of next-generation multi-peptide vaccines[6][9].

Current drug development efforts are exploring the use of novel adjuvants (e.g., Montanide ISA-51 combined with GM-CSF)[8] and liposomal delivery systems to protect these peptides from rapid degradation and enhance their presentation on APCs, thereby overcoming their inherent kinetic disadvantages.

References

  • Kawakami, Y., et al. (1998). "Identification of New Melanoma Epitopes on Melanosomal Proteins Recognized by Tumor Infiltrating T Lymphocytes Restricted by HLA-A1, -A2, and -A3 Alleles." The Journal of Immunology, 161(12), 6985-6992. Available at:[Link]

  • Slingluff, C. L., et al. (2007). "Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting." Clinical Cancer Research, 13(21), 6386-6395. Available at:[Link]

  • Giam, K., et al. (2015). "A comprehensive analysis of peptides presented by HLA-A1." Tissue Antigens, 85(6), 492-496. Available at:[Link]

  • UniProt Consortium. "HLA class I histocompatibility antigen, A alpha chain - Homo sapiens (Human)." UniProtKB - P30443 (HLAA_HUMAN). Available at:[Link]

  • Slingluff, C. L., et al. (2004). "Immune Responses to a Class II Helper Peptide Epitope in Patients with Stage III/IV Resected Melanoma." Clinical Cancer Research, 10(15), 5027-5037. Available at:[Link]

Sources

Exploratory

Immunogenicity of Tyrosinase (146-156) epitope in human CD8+ T cells

Title: Immunogenicity of the Tyrosinase (146-156) Epitope in Human CD8+ T Cells: A Technical Guide to Mechanisms and Validation Introduction to Tyrosinase as a Melanoma-Associated Antigen Melanoma-associated antigens (MA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Immunogenicity of the Tyrosinase (146-156) Epitope in Human CD8+ T Cells: A Technical Guide to Mechanisms and Validation

Introduction to Tyrosinase as a Melanoma-Associated Antigen

Melanoma-associated antigens (MAAs) are foundational targets in the development of T cell-based immunotherapies. Tyrosinase, a critical rate-limiting enzyme in melanin biosynthesis, is homogeneously expressed across the vast majority of melanoma specimens, making it a prototypical melanocytic differentiation antigen. While HLA-A02:01 restricted epitopes (such as Tyr 369-377) have dominated early vaccine literature, the HLA-A01:01 restricted Tyrosinase 146-156 epitope represents a vital target for broadening the population coverage of peptide and DNA vaccines[1].

Understanding the immunogenicity of Tyr(146-156) requires a deep dive into its molecular processing, its performance in clinical trials, and the rigorous in vitro methodologies required to validate CD8+ T cell expansion.

Molecular Characteristics and HLA-A*01:01 Restriction

The native sequence of the Tyrosinase 146-156 epitope is the 11-mer SSDYVIPIGTY[2]. However, in several major multipeptide clinical trials (such as the Mel43, Mel44, and MELITAC 12.1 studies), a modified 10-mer variant sequence, SSDVIPIGTY, has been utilized[3],[4].

This peptide is naturally processed and presented exclusively by the HLA-A*01:01 allele. The anchor residues at the N-terminus (often a negatively charged or polar residue) and the C-terminus (typically Tyrosine, Y) interact specifically with the binding pockets of the HLA-A1 molecule. This stable major histocompatibility complex (MHC) presentation is the prerequisite for cognate T-cell receptor (TCR) recognition.

Mechanisms of Antigen Processing and CD8+ T Cell Activation

The immunogenicity of Tyr(146-156) relies on a highly regulated intracellular antigen processing pathway. Endogenous tyrosinase within the melanoma cell (or cross-presented by a dendritic cell) is ubiquitinated and degraded by the immunoproteasome. The resulting peptide fragments are transported into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP). Within the ER, the SSDYVIPIGTY peptide is loaded onto the nascent HLA-A*01:01 heavy chain. Upon stable folding, the complex is exported to the cell surface, where it engages the TCR of a circulating CD8+ T cell, initiating a kinase cascade that drives effector cytokine release.

Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell Tyr Tyrosinase Protein (Endogenous Antigen) Prot Proteasome Degradation Tyr->Prot Ubiquitination TAP TAP Transporter Prot->TAP SSDYVIPIGTY ER Endoplasmic Reticulum (HLA-A*01:01 Loading) TAP->ER Transport MHC HLA-A*01:01:Tyr(146-156) ER->MHC Surface Export TCR T-Cell Receptor (TCR) MHC->TCR Antigen Recognition CD8 CD8 Co-receptor MHC->CD8 MHC-I Binding Sig Lck / ZAP-70 Signaling TCR->Sig CD8->Sig TF Transcription Factors (NFAT, AP-1, NF-κB) Sig->TF Kinase Cascade Effector Effector Function (IFN-γ, Granzyme B) TF->Effector Gene Expression

Antigen processing and CD8+ T cell activation pathway for the Tyrosinase 146-156 epitope.

Clinical Translation and Immunogenicity Profiles

The baseline immunogenicity of Tyr(146-156) in the peripheral blood of melanoma patients is often subdominant, necessitating potent adjuvants or optimized delivery systems to break immune tolerance.

Clinical trials have demonstrated varying degrees of success depending on the vaccine modality:

  • Peptide Vaccines: In the utilizing a 12-peptide mixture emulsified in Montanide ISA-51, Tyr(146-156) showed limited spontaneous reactivity, with T-cell responses often falling below the threshold of detection in standard ELISpot assays without prior expansion[5],[6]. However, the addition of GM-CSF in the MELITAC 12.1 trial successfully induced CXCR3+ and Cutaneous Lymphocyte Antigen (CLA)+ CD8+ T cells specific to this epitope, enhancing tumor homing capabilities[7].

  • DNA Vaccines: A administered via in vivo electroporation (EP) successfully primed responses against this subdominant epitope. Electroporation enhances plasmid uptake and local inflammation, driving robust cross-presentation[1],[8].

Table 1: Quantitative Summary of Tyr(146-156) Immunogenicity in Clinical Trials

Clinical Trial / StudyVaccine ModalityAdjuvant / DeliveryTarget EpitopeCD8+ T Cell Response Rate
Mel43 / Mel44 [5]12-Peptide MixMontanide ISA-51Tyr (146-156)~0% - 39% (Low/Undetectable ex vivo)
pINGmuTyr Phase I [1]Xenogeneic DNAElectroporation (EP)Tyr (146-156)28.6% (Tetramer Positive post-vax)
MELITAC 12.1 [7]12-Peptide MixMontanide + GM-CSFTyr (146-156)Detectable via ICS (High CXCR3+ expression)

Step-by-Step Experimental Methodologies for Immunogenicity Validation

To accurately quantify the CD8+ T cell response against Tyr(146-156), researchers must employ a self-validating system of in vitro stimulation (IVS) followed by phenotypic (Tetramer) and functional (ELISpot) assays. Direct ex vivo detection is often impossible due to low precursor frequencies (typically <0.01% of CD8+ T cells).

Workflow cluster_Assays Immunogenicity Readouts PBMC PBMC Isolation & HLA-A*01:01 Typing IVS In Vitro Stimulation (IVS) (Tyr 146-156 + IL-2/IL-7) PBMC->IVS Day 0 Tetramer Tetramer Staining (Antigen Specificity) IVS->Tetramer Day 10-14 ELISpot IFN-γ ELISpot (Functional Secretion) IVS->ELISpot Day 10-14 ICS Intracellular Cytokine (Polyfunctionality) IVS->ICS Day 10-14

Experimental workflow for validating Tyrosinase 146-156 CD8+ T cell immunogenicity.

Protocol 1: In Vitro Stimulation (IVS) of PBMC
  • Step 1: Thaw HLA-A*01:01 positive patient PBMCs and rest in RPMI-1640 supplemented with 10% Human AB serum for 16 hours at 37°C.

    • Causality: Cryopreservation downregulates TCR expression and impairs metabolic fitness. A resting period restores functional capacity and prevents activation-induced apoptosis during peptide pulsing.

  • Step 2: Plate PBMCs at 2×106 cells/mL in 24-well plates.

  • Step 3: Pulse with 10 µg/mL of Tyr(146-156) synthetic peptide (SSDYVIPIGTY).

  • Step 4: On Day 3, supplement cultures with IL-2 (10-20 IU/mL) and IL-7 (10 ng/mL).

    • Causality: IL-7 promotes the survival of memory T cells, while low-dose IL-2 drives antigen-specific expansion without inducing activation-induced cell death (AICD) or preferentially expanding regulatory T cells (Tregs).

  • Step 5: Harvest cells on Day 12-14 for downstream assays.

Protocol 2: HLA-A*01:01/Tyr(146-156) Tetramer Staining
  • Step 1: Wash 1×106 IVS-expanded cells in FACS buffer (PBS + 2% FBS).

  • Step 2: Add PE-conjugated HLA-A*01:01/Tyr(146-156) tetramer and incubate at 37°C for 15 minutes.

    • Causality: Staining with tetramers at 37°C rather than 4°C facilitates TCR lipid raft aggregation. This significantly enhances the avidity and fluorescence intensity of the tetramer binding, pulling low-affinity clones into the positive gate.

  • Step 3: Add surface antibodies (CD8-FITC, CD3-APC, and a viability dye like 7-AAD) and incubate at 4°C for 20 minutes.

    • Causality: Subsequent staining at 4°C prevents the internalization of the bound tetramer while safely labeling lineage markers.

  • Step 4: Wash twice and acquire on a flow cytometer, gating strictly on live, CD3+/CD8+ lymphocytes.

Protocol 3: IFN-γ ELISpot Assay
  • Step 1: Coat a PVDF-backed 96-well plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Step 2: Block the plate with RPMI + 10% Human AB serum for 2 hours at room temperature.

    • Causality: Serum proteins block non-specific binding sites on the hydrophobic PVDF membrane, preventing background artifact spots.

  • Step 3: Add 1×105 IVS-expanded PBMCs per well.

  • Step 4: Add Tyr(146-156) peptide (10 µg/mL) to the experimental wells. Include an irrelevant HLA-A1 peptide as a negative control and PHA as a positive control.

  • Step 5: Incubate for 20-24 hours at 37°C.

  • Step 6: Wash and develop with biotinylated anti-IFN-γ, Streptavidin-HRP, and AEC substrate.

  • Step 7: Count spots using an automated ELISpot reader.

    • Causality: A self-validating positive response must be defined rigorously—typically 2x the background of the irrelevant peptide control and 10 spot-forming units (SFU) per 105 cells, ensuring statistical significance over spontaneous cytokine release.

Conclusion

The Tyrosinase 146-156 epitope is a highly specific, HLA-A*01:01 restricted target for melanoma immunotherapy. While its endogenous immunogenicity can be subdominant compared to other MAAs, advanced delivery platforms like DNA electroporation and optimized multipeptide-adjuvant formulations have proven capable of effectively expanding Tyr(146-156)-specific CD8+ T cells. Rigorous in vitro validation using optimized IVS, tetramer, and functional ELISpot protocols remains essential for accurately monitoring these responses during clinical drug development.

References

  • Yuan, J., Ku, G. Y., et al. (2013). "Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma." Journal for ImmunoTherapy of Cancer, 1:20. URL:[Link]

  • Slingluff, C. L., Petroni, G. R., et al. (2014). "Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells." Clinical Cancer Research, 20(3): 623-633. URL:[Link]

  • Slingluff, C. L., Petroni, G. R., et al. (2007). "Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting." Clinical Cancer Research, 13(21): 6386-6395. URL:[Link]

Sources

Foundational

Role of Tyrosinase (146-156) in tumor microenvironment immune evasion

Unmasking the Melanoma Tumor Microenvironment: The Dual Role of Tyrosinase (146-156) in Antigenicity and Immune Evasion A Technical Whitepaper for Immuno-Oncology Researchers and Drug Development Professionals Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unmasking the Melanoma Tumor Microenvironment: The Dual Role of Tyrosinase (146-156) in Antigenicity and Immune Evasion A Technical Whitepaper for Immuno-Oncology Researchers and Drug Development Professionals

Executive Summary

In the landscape of melanoma immunotherapy, Tyrosinase (TYR) occupies a paradoxical position. On one hand, its derived peptide, Tyrosinase (146-156) (sequence: SSDVIPIGTY), serves as a highly immunogenic, HLA-A1-restricted epitope utilized in multi-peptide cancer vaccines[1]. On the other hand, the intrinsic enzymatic activity of the parent tyrosinase protein actively orchestrates immune evasion within the tumor microenvironment (TME)[2]. As a Senior Application Scientist, I have observed that failing to account for this duality often leads to the misinterpretation of vaccine efficacy. This whitepaper dissects the causal mechanisms behind TYR-mediated immune suppression and provides self-validating experimental frameworks to accurately measure Tyr(146-156)-specific T cell responses against the backdrop of TME evasion.

The Antigenic Target: Tyrosinase (146-156)

Tyrosinase is a prototypical melanocytic differentiation antigen expressed homogeneously across most primary and metastatic melanoma lesions[3]. The Tyrosinase 146-156 peptide is a critical component of multi-peptide vaccines (such as those evaluated in the Mel43 clinical trial) designed to break immune tolerance[1].

The Causality of Adjuvant Selection: In clinical and translational settings, administering the Tyr(146-156) peptide alone is insufficient. Formulating the peptide in Montanide ISA-51 and supplementing it with GM-CSF is a deliberate mechanistic choice. GM-CSF specifically drives the early upregulation of Cutaneous Lymphocyte Antigen (CLA) and the chemokine receptor CXCR3 on vaccine-induced CD8+ T cells[1]. Because the binding partners for CXCR3 (CXCL9/CXCL10) are inducible in melanoma-associated vasculature, this specific homing phenotype is an absolute prerequisite for T cells to physically traffic from peripheral lymphoid organs into the tumor bed[1].

The Enzymatic Barrier: Tyrosinase-Driven TME Suppression

Despite robust peripheral expansion of Tyr(146-156)-specific cytotoxic T lymphocytes (CTLs), clinical tumor regression is often blunted. Recent CRISPR/Cas9 knockout studies have unveiled that tyrosinase itself fortifies the TME against these infiltrating T cells[2].

  • Metabolic Depletion: Tyrosinase catalyzes the rate-limiting oxidation of L-tyrosine to L-DOPA. Hyperactive TYR in melanoma cells acts as a metabolic sink, depleting local L-tyrosine—an amino acid critical for T cell proliferation and effector function.

  • Checkpoint Upregulation: Tyrosinase expression actively maintains a "cold" tumor immunophenotype. In wild-type melanoma models, T cells infiltrating TYR-proficient tumors exhibit severe exhaustion, marked by elevated levels of PD-1 and an increased frequency of Foxp3+ regulatory T cells (Tregs)[2].

  • Reversing Evasion: Genetic ablation of tyrosinase drastically alters this landscape, leading to a 3.80-fold increase in T-cell infiltration and unleashing the anti-tumor activity of PD-1 deficient T cells[2].

Visualizing the Mechanistic Axis

G Melanoma Melanoma Cell (High Tyrosinase) Tyr146 Tyr(146-156) Presentation (HLA-A1) Melanoma->Tyr146 Antigen Processing Metabolism L-Tyrosine Depletion & Melanin Synthesis Melanoma->Metabolism Enzymatic Activity TCell CD8+ T Cell (Tyr-Specific) Tyr146->TCell TCR Recognition Exhaustion T Cell Exhaustion (PD-1 High, Foxp3+ Tregs) Metabolism->Exhaustion TME Suppression TCell->Exhaustion Chronic Exposure

Fig 1. The dual axis of Tyrosinase in melanoma: HLA-A1 antigen presentation vs. TME suppression.

Self-Validating Experimental Methodologies

To rigorously investigate the efficacy of Tyr(146-156) targeting while accounting for TME suppression, researchers must deploy assays with built-in functional validations.

Protocol 4.1: Multiparametric Flow Cytometry for Tyr(146-156) Specific T Cells

Objective: Quantify the peripheral expansion and homing phenotype of vaccine-induced CD8+ T cells[3]. Relying solely on IFN-γ ELISPOT fails to confirm whether the T cells possess the necessary chemokine receptors to enter the tumor.

  • Sample Collection & Cryopreservation: Isolate PBMCs using density gradient centrifugation at baseline (Week 0) and post-vaccination (Weeks 10 and 16)[3]. Causality: Cryopreservation allows longitudinal samples from the same subject to be analyzed in a single batch, eliminating inter-assay fluorescence variability that could mask subtle shifts in CXCR3 expression.

  • Tetramer Assembly: Utilize PE- or APC-conjugated HLA-A*0101 tetramers loaded with the SSDVIPIGTY peptide. Self-Validation: Always run an irrelevant HLA-A1 tetramer (e.g., MAGE-A1 161-169) in parallel to establish the baseline of non-specific binding[4].

  • Staining Matrix: Incubate 2×106 PBMCs with the tetramer for 30 minutes at room temperature. Follow with surface staining at 4°C for CD8, CD45RO (memory), CXCR3, CLA, and PD-1[1].

  • Viability Gating: Incorporate a live/dead fixable amine-reactive dye. Dead cells non-specifically bind tetramers, creating false-positive artifacts that skew vaccine efficacy data.

Protocol 4.2: CRISPR/Cas9 Generation of TYR-Deficient Melanoma Models

Objective: Uncouple the enzymatic immunosuppression of tyrosinase from its role as an antigen source to evaluate TME dynamics[2].

  • sgRNA Design: Design two independent sgRNAs targeting early exons of the murine Tyr gene in B16F10 cells to prevent off-target phenotypic artifacts.

  • Transfection: Electroporate cells with Cas9 ribonucleoprotein (RNP) complexes and single-cell sort into 96-well plates.

  • Functional Validation (Critical Step): Confirm knockout not just by Western blot, but via a functional L-DOPA colorimetric assay. Causality: Western blots may detect truncated, partially active isoforms. The absolute absence of melanin synthesis upon L-DOPA addition is the only way to guarantee that the enzymatic source of TME suppression is completely ablated.

  • In Vivo Challenge: Inoculate WT and Tyr-/- cells into syngeneic mice. Harvest tumors at Day 14 to quantify CD8+ T cell infiltration and Foxp3+ Treg ratios.

Workflow Vaccine Peptide Vaccination Tyr(146-156) + Adjuvant PBMC PBMC Isolation (Weeks 0, 10, 16) Vaccine->PBMC Tetramer HLA-A1 Tetramer Staining PBMC->Tetramer Flow Flow Cytometry (CXCR3, CLA, PD-1) Tetramer->Flow Analysis Data Analysis (T Cell Homing) Flow->Analysis

Fig 2. Analytical workflow for evaluating Tyr(146-156) vaccine efficacy and T cell homing phenotypes.

Quantitative Data Summary

The following table synthesizes the immunological outcomes of targeting Tyrosinase while accounting for its enzymatic role in the TME[1][2]:

Immunological ParameterWild-Type Melanoma (High TYR)Tyrosinase Knockout (Tyr-/-)Clinical & Therapeutic Implication
T Cell Infiltration Baseline (Restricted)3.80-fold Increase TYR enzymatic activity acts as a physical/metabolic barrier to T cell entry.
PD-1 Expression on CD8+ T Cells ElevatedSignificantly ReducedTYR drives immune checkpoint exhaustion; inhibiting TYR enhances PD-1 blockade.
Foxp3+ Treg Frequency HighSignificantly ReducedTYR promotes an immunosuppressive regulatory network within the TME.
Vaccine-Induced CXCR3+ T Cells ~70-80% (Peripheral, with GM-CSF)N/A (Peripheral metric)Peripheral induction of Tyr(146-156) CTLs works, but TME entry is blocked by WT TYR.

Conclusion & Future Directions

Targeting the Tyrosinase (146-156) epitope is a proven, reliable method for generating robust, tumor-specific CD8+ T cell responses in the periphery[1]. However, the intrinsic enzymatic activity of tyrosinase acts as a formidable barrier, driving a cold, exhausted TME that neutralizes these very T cells[2]. Future therapeutic strategies must evolve from monotherapies to rational combinations: pairing Tyr(146-156) peptide vaccines with tyrosinase enzymatic inhibitors or PD-1 blockade to fully unleash the cytolytic potential of the induced T cells.

References

  • Peptide vaccination in Montanide adjuvant induces and GM-CSF increases CXCR3 and Cutaneous Lymphocyte Antigen expression by tumor antigen-specific CD8 T cells Source: Cancer Immunology Research / NIH PubMed Central URL:[Link]

  • Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells Source: BMC Biology / NIH PubMed Central (2025) URL:[Link]

  • Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma Source: Journal of Translational Medicine / NIH PubMed Central URL:[Link]

  • Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting Source: Clinical Cancer Research / AACR Journals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro T Cell Expansion Using Tyrosinase (146-156) Antigen

Target Audience: Researchers, Immunologists, and Drug Development Professionals Application: Adoptive Cell Therapy (ACT), Vaccine Efficacy Monitoring, and TCR-T Cell Engineering Executive Summary The robust in vitro expa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Application: Adoptive Cell Therapy (ACT), Vaccine Efficacy Monitoring, and TCR-T Cell Engineering

Executive Summary

The robust in vitro expansion of tumor-specific CD8+ T cells is a critical bottleneck in the development of adoptive cell therapies (ACT) and the immune monitoring of cancer vaccines. Tyrosinase, a melanocytic differentiation antigen, is homogeneously expressed across most melanoma specimens, making it a premier target for immunotherapy[1].

This application note details an optimized, self-validating protocol for the expansion of CD8+ T cells specific to the Tyrosinase 146-156 epitope (SSDYVIPIGTY) . Unlike the more commonly studied HLA-A02:01 restricted epitopes, Tyrosinase 146-156 is strictly HLA-A 01:01 restricted [2]. By leveraging a precise cytokine milieu (IL-7/IL-15) and optimized antigen-presenting kinetics, this protocol prevents activation-induced cell death (AICD) and terminal exhaustion, yielding a highly polyfunctional, stem-cell memory (T_SCM) enriched T cell population[3].

Mechanistic Rationale & Causality

To generate clinically or experimentally relevant T cells, researchers must move beyond simply "feeding" cells and instead engineer the expansion environment to mimic optimal in vivo priming. The causality of our protocol choices rests on the 3-Signal Hypothesis:

  • Signal 1 (Antigen Recognition): The SSDYVIPIGTY peptide binds to the HLA-A*01:01 groove. We utilize a titrated peptide concentration (1–10 µg/mL) because excessive antigen density triggers rapid TCR downregulation and AICD, while insufficient density fails to overcome the activation threshold of naive or resting memory T cells.

  • Signal 2 (Costimulation): Provided by CD80/86 on autologous mature dendritic cells (mDCs) or artificial APCs (aAPCs) engaging CD28 on the T cell. This signal is required to upregulate anti-apoptotic proteins (e.g., Bcl-xL).

  • Signal 3 (Cytokine Milieu): Historically, high-dose IL-2 was used for rapid expansion. However, IL-2 drives terminal differentiation into Effector Memory (T_EM) cells that exhibit poor in vivo persistence. By shifting to an IL-7 and IL-15 dominant milieu , we preferentially drive the expansion of Stem Cell Memory (T_SCM) and Central Memory (T_CM) phenotypes. IL-15 mimics the trans-presentation required for CD8+ memory survival, while IL-7 maintains basal homeostatic proliferation[3].

Pathway APC Antigen Presenting Cell (e.g., autologous mDC) HLA HLA-A*01:01 APC->HLA presents Peptide Tyrosinase 146-156 (SSDYVIPIGTY) HLA->Peptide binds TCR T Cell Receptor Peptide->TCR engages CD8 CD8+ T Cell (Melanoma-Specific) TCR->CD8 Signal 1 (Activation) Cytokines IL-7 / IL-15 (Survival & Memory) Cytokines->CD8 Signal 3 (Expansion)

Figure 1: Mechanistic pathway of Tyrosinase 146-156 specific CD8+ T cell activation.

Self-Validating System Design

A robust protocol must contain intrinsic controls to validate the integrity of the data. Before initiating the expansion, ensure the following self-validating parameters are established:

  • Genomic Validation: Donor Peripheral Blood Mononuclear Cells (PBMCs) must be high-resolution typed as HLA-A01:01 positive. Using this peptide on HLA-A02:01+ donors serves as an intrinsic negative biological control[2].

  • Specificity Control: Run a parallel expansion using an irrelevant HLA-A*01:01 restricted peptide (e.g., MAGE-A1 161-169 EADPTGHSY)[4]. This proves that the expansion is Tyrosinase-specific and not a result of non-specific bystander activation.

  • Viability & Exhaustion Tracking: Monitor PD-1, TIM-3, and LAG-3 expression via flow cytometry at Day 7 and Day 14. If exhaustion markers exceed 40% of the CD8+ population, the peptide concentration must be titrated down in subsequent runs[3].

Quantitative Optimization Data

The table below summarizes the expected outcomes based on the cytokine milieu applied during the 14-day expansion of Tyrosinase 146-156 specific T cells. Recommendation: Utilize the IL-7 + IL-15 condition for downstream adoptive transfer applications to maximize in vivo persistence.

Cytokine MilieuExpected Fold Expansion (Day 14)Cell ViabilityPredominant PhenotypeFunctional Avidity
High IL-2 (100 U/mL)50x – 100x70% – 80%Effector Memory (T_EM)Moderate
IL-7 + IL-15 (10 ng/mL each)200x – 500x> 90%Stem Cell Memory (T_SCM)High
IL-2 + IL-7 + IL-15 (Low Dose)500x – 1000x85% – 90%Central Memory (T_CM)High

Data synthesized from standardized nanoscale artificial APC and peptide expansion protocols[3].

Detailed Expansion Protocol

Materials Required
  • Peptide: Tyrosinase 146-156 (SSDYVIPIGTY), >95% purity by HPLC. Reconstitute in DMSO to 10 mg/mL, then dilute in PBS.

  • Media: RPMI-1640 supplemented with 10% Human AB Serum, 2 mM L-glutamine, 10 mM HEPES, and 50 µM β-mercaptoethanol.

  • Cytokines: Recombinant Human IL-7 and IL-15.

Workflow D0 Day 0: Primary Stimulation Pulse PBMCs with 10 µg/mL SSDYVIPIGTY D3 Day 3: Cytokine Addition Supplement with IL-7 & IL-15 (10 ng/mL) D0->D3 D7 Day 7: Restimulation Add irradiated autologous APCs + Peptide D3->D7 D10 Day 10: Media Exchange Half-media change with fresh cytokines D7->D10 D14 Day 14: Harvest & Assay Tetramer Staining, ICS, and ELISPOT D10->D14

Figure 2: 14-day workflow for in vitro expansion of Tyrosinase-specific T cells.

Step-by-Step Methodology

Day 0: Primary Stimulation

  • Thaw HLA-A*01:01+ PBMCs and rest overnight in complete media at 37°C, 5% CO2 to allow recovery of surface receptors.

  • Resuspend PBMCs at 2×106 cells/mL in a 24-well plate.

  • Add Tyrosinase 146-156 peptide to a final concentration of 10 µg/mL. Causality note: We do not add cytokines on Day 0 to prevent the outgrowth of non-specific, high-affinity cytokine-sink cells (e.g., NK cells).

Day 3: Cytokine Supplementation

  • Add recombinant human IL-7 (10 ng/mL) and IL-15 (10 ng/mL) directly to the wells.

  • Gently triturate to ensure homogeneous distribution without disturbing the cell clusters forming at the bottom of the well.

Day 7: Restimulation

  • Harvest half the media carefully without disturbing the cell pellet.

  • Replenish with fresh complete media containing IL-7 (10 ng/mL) and IL-15 (10 ng/mL).

  • Optional but recommended: Add irradiated (30 Gy) autologous PBMCs or peptide-pulsed artificial APCs at a 1:10 (APC:T cell) ratio, pulsed with 1 µg/mL peptide. Causality note: The peptide concentration is lowered to 1 µg/mL during restimulation to selectively expand high-avidity T cell clones.

Day 10: Maintenance

  • Observe cultures for media acidification (yellowing). Perform a 50% media exchange with fresh complete media containing cytokines. Split wells if cell density exceeds 3×106 cells/mL to prevent contact inhibition and nutrient depletion.

Day 14: Harvest and Functional Validation

  • Harvest cells, wash twice in PBS, and proceed to analytical readouts.

  • Tetramer Staining: Stain with HLA-A*01:01/SSDYVIPIGTY tetramer (PE or APC conjugated) alongside CD8 and CD3 antibodies.

  • Intracellular Cytokine Staining (ICS): Restimulate a fraction of the harvested cells with peptide-pulsed T2 cells (or autologous APCs) in the presence of Brefeldin A for 6 hours. Stain intracellularly for IFN-γ, TNF-α, and IL-2 to confirm polyfunctionality[3].

Comprehensive References

  • Kawakami, Y., et al. (1998). "Identification of new melanoma epitopes on melanosomal proteins recognized by tumor infiltrating T lymphocytes restricted by HLA-A1, -A2, and -A3 alleles." The Journal of Immunology.[Link]

  • Ma, J., et al. (2013). "Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells." Clinical Cancer Research.[Link]

  • Zhang, M., et al. (2020). "Rapid Expansion of Highly Functional Antigen-Specific T Cells from Patients with Melanoma by Nanoscale Artificial Antigen-Presenting Cells." Clinical Cancer Research.[Link]

  • Slingluff, C. L., et al. (2007). "Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting." Clinical Cancer Research.[Link]

Sources

Application

Application Note: High-Resolution IFN-γ ELISPOT Analysis of Tyrosinase (146-156) Specific CD8+ T-Cell Responses

Introduction & Mechanistic Context Tyrosinase is a critical rate-limiting enzyme in melanogenesis and a highly characterized melanoma-associated antigen (MAA)[1]. The Tyrosinase (146-156) peptide (sequence: SSDVIPIGTY) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tyrosinase is a critical rate-limiting enzyme in melanogenesis and a highly characterized melanoma-associated antigen (MAA)[1]. The Tyrosinase (146-156) peptide (sequence: SSDVIPIGTY) is an HLA-A1-restricted epitope widely utilized in multi-peptide melanoma vaccines to stimulate targeted CD8+ T-cell immunity[2][3].

To quantify these rare, antigen-specific T cells, the Enzyme-Linked Immunospot (ELISPOT) assay remains the gold standard. By capturing cytokines directly at the site of secretion on a PVDF membrane, ELISPOT provides a functional readout of T-cell reactivity with unparalleled sensitivity. It is capable of detecting a single functional, IFN-γ-secreting CD8+ T cell among 100,000 to 250,000 peripheral blood mononuclear cells (PBMCs)[1][4].

Mechanistic Principles of Assay Design

As a self-validating system, every step of the ELISPOT protocol is governed by strict biological causality. Understanding why we perform these steps is critical for troubleshooting and ensuring reproducibility.

Pathway APC APC / HLA-A1 + Tyr(146-156) TCell CD8+ T-Cell (TCR Activation) APC->TCell Antigen Recognition IFNg IFN-γ Secretion (Cytokine) TCell->IFNg Cytokine Release Capture Anti-IFN-γ Capture Ab IFNg->Capture Binding to PVDF Substrate Enzymatic Spot Formation Capture->Substrate Detection & Substrate

Mechanistic pathway of Tyrosinase (146-156) presentation and ELISPOT IFN-γ capture.

  • The 24-Hour Incubation Window: A 24-hour antigen stimulation period is strictly enforced. While naive T cells require extensive proliferation to secrete detectable IFN-γ, a 24-hour window only permits a single cell division cycle. Therefore, spots generated within this timeframe mechanistically confirm that the responding T cells are pre-expanded, Th1-type memory cells primed in vivo[5].

  • PBMC Resting Phase: Cryopreserved PBMCs must be rested for 1 to 2 hours post-thaw prior to plating. Thawing induces transient stress; resting allows apoptotic cells to be cleared. Failing to remove these cells results in the non-specific binding of detection antibodies to cellular debris, drastically increasing background noise[6].

  • High-Density Plating & Peptide Saturation: Direct ex vivo ELISPOT assays require a high plating density and a saturating peptide concentration (typically 10 µg/mL)[3]. This ensures that endogenous antigen-presenting cells (APCs) within the PBMC population have sufficient HLA-A1 occupancy to trigger T-cell Receptor (TCR) engagement without the need for prior in vitro sensitization.

Quantitative Assay Parameters

For standardized cross-cohort comparisons, adhere to the following optimized parameters for Tyrosinase (146-156) evaluation:

ParameterSpecificationMechanistic Rationale
Target Cell Population CD8+ T cells (within PBMCs)Primary effectors against intracellular melanoma antigens.
HLA Restriction HLA-A1Peptide specifically binds the HLA-A1 MHC Class I groove.
Peptide Sequence SSDVIPIGTYOptimal 10-mer epitope for Tyrosinase 146-156[2].
Plating Density 2.0 - 2.5 × 10⁵ cells/wellMaximizes APC-T cell contact while preventing cell stacking[1][3].
Peptide Concentration 10 µg/mLSaturates MHC Class I molecules for direct ex vivo detection[3].
Incubation Time 24 HoursIsolates the memory T-cell response from naive T-cell proliferation[5].
Limit of Detection 1 in 250,000 cellsEnables detection of rare tumor-reactive precursors[1].

Step-by-Step Experimental Methodology

Workflow Day1 Day 1: Plate Coating (Anti-IFN-γ on PVDF) Day2_1 Day 2: PBMC Thawing & 1-2h Resting Day1->Day2_1 Day2_2 Day 2: Peptide Pulsing (Tyr 146-156, 10 µg/mL) Day2_1->Day2_2 Day2_3 Day 2: Cell Plating (2.5x10^5 cells/well) Day2_2->Day2_3 Day3_1 Day 3: Cell Removal & Washing Day2_3->Day3_1 24h Incubation at 37°C Day3_2 Day 3: Detection (Biotin-Ab + Avidin-Enzyme) Day3_1->Day3_2 Day3_3 Day 3: Development & Spot Counting Day3_2->Day3_3

Chronological workflow for the Tyrosinase (146-156) ELISPOT assay.

Phase 1: Plate Activation and Coating (Day 1)
  • Membrane Activation: Pre-wet the PVDF membrane of a 96-well ELISPOT plate with 15 µL of 70% ethanol per well for exactly 1 minute. Causality: PVDF is highly hydrophobic; ethanol activation alters the surface tension to allow aqueous capture antibodies to bind. Over-wetting degrades the membrane structure.

  • Washing: Wash thoroughly with 200 µL sterile PBS (5 times) to completely remove the ethanol.

  • Coating: Add 100 µL of anti-human IFN-γ capture antibody (diluted in sterile PBS per manufacturer's titration) to each well. Seal the plate and incubate overnight at 4°C.

Phase 2: PBMC Preparation and Antigen Pulsing (Day 2)
  • Thawing & Resting: Thaw cryopreserved HLA-A1+ PBMCs rapidly in a 37°C water bath. Transfer to pre-warmed complete media (RPMI 1640 + 10% Human AB serum) containing benzonase. Centrifuge, resuspend, and rest the cells in a 37°C, 5% CO₂ incubator for 1-2 hours to allow apoptotic clearance[6].

  • Blocking: Wash the coated ELISPOT plate 3 times with PBS. Block the membrane by adding 200 µL of complete media per well for 1 hour at room temperature to prevent non-specific protein binding.

  • Plating: Count viable PBMCs and adjust the concentration to 2.5 × 10⁶ cells/mL. Add 100 µL of the suspension (250,000 cells) to each well using wide-bore pipette tips to minimize shear stress[1].

  • Pulsing: Add the Tyrosinase (146-156) peptide to the test wells to achieve a final concentration of 10 µg/mL[3].

  • Incubation: Incubate the plate undisturbed for 24 hours at 37°C, 5% CO₂. Causality: Moving the plate during this critical period causes cells to roll, resulting in smeared cytokine trails rather than distinct, quantifiable focal spots.

Phase 3: Enzymatic Detection and Development (Day 3)
  • Cell Removal: Discard the cells and wash the plate 6 times with PBS containing 0.05% Tween-20 (PBS-T). Causality: Tween-20 is necessary to disrupt lipid bilayers, ensuring the complete removal of adherent cells and debris from the membrane.

  • Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash 3 times with PBS-T. Add 100 µL of Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-HRP. Incubate for 1 hour.

  • Pre-Development Wash: Wash 4 times with PBS-T, followed by 2 washes with plain PBS . Causality: Removing Tween-20 before adding the substrate is critical, as detergents interfere with the enzymatic precipitation reaction.

  • Development: Add 100 µL of precipitating substrate (e.g., BCIP/NBT for ALP) and monitor spot development in the dark (typically 10-30 minutes).

  • Termination: Stop the reaction by rinsing the plate thoroughly with distilled water. Air-dry the plate overnight in the dark before scanning with an automated ELISPOT reader.

Self-Validating Assay Design (Quality Control)

To ensure the protocol functions as a self-validating system, every patient sample must be run with the following internal controls. These controls isolate variables and prove that any negative result is due to a lack of specific Tyrosinase-reactive T cells, not an assay failure.

  • Antigen-Specific Positive Control (CEF Pool): A mixture of CMV, EBV, and Influenza peptides. This validates the presence of functional memory T cells and competent APCs in the specific PBMC sample[5].

  • Non-Specific Positive Control (PMA/Ionomycin): Bypasses the TCR to forcefully induce massive IFN-γ secretion[4]. This validates the overall viability of the T cells and the functional integrity of the capture/detection antibodies.

  • Negative Control (Media Alone): Establishes the baseline spontaneous IFN-γ secretion (background noise)[5].

  • Specificity Control (Irrelevant Peptide): Utilizing an HLA-mismatched peptide confirms that the Tyrosinase (146-156) response is strictly TCR-mediated and sequence-specific.

Data Interpretation: A true positive response is defined mechanistically and statistically as a spot-forming unit (SFU) count in the Tyrosinase-pulsed well that is at least 2-fold higher than the negative control background[7].

References

  • Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC -[Link]

  • Functional T Cell Reactivity to Melanocyte Antigens Is Lost during the Progression of Malignant Melanoma, but Is Restored by Immunization - PMC -[Link]

  • Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells - AACR Journals -[Link]

  • IFN-γ ELISPOTS induced by tyrosinase in PBMC of healthy donors (HD)... - ResearchGate -[Link]

  • IMMUNOGENICITY FOR CD8+ AND CD4+ T CELLS OF TWO FORMULATIONS OF AN INCOMPLETE FREUND'S ADJUVANT FOR MULTIPEPTIDE MELANOMA VACCINES - PMC -[Link]

  • EFFECT OF GM-CSF ON CIRCULATING CD8+ AND CD4+ T CELL RESPONSES TO A MULTIPEPTIDE MELANOMA VACCINE: OUTCOME OF A MULTICENTER RANDOMIZED TRIAL - PMC -[Link]

Sources

Method

Application Note: High-Avidity MHC Class I Tetramer Staining Protocol for Tyrosinase (146-156) Specific CD8+ T Cells

Executive Summary Tyrosinase is a critical melanocytic differentiation antigen and a primary target in melanoma immunotherapies and multi-peptide cancer vaccines. The Tyrosinase 146-156 epitope (sequence: SSDYVIPIGTY) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tyrosinase is a critical melanocytic differentiation antigen and a primary target in melanoma immunotherapies and multi-peptide cancer vaccines. The Tyrosinase 146-156 epitope (sequence: SSDYVIPIGTY) is presented by the HLA-A*01:01 allele. Accurate ex vivo detection of these antigen-specific CD8+ T cells is essential for evaluating vaccine immunogenicity and monitoring patient responses. This application note details an optimized MHC Class I tetramer staining protocol that leverages protein kinase inhibition to prevent T Cell Receptor (TCR) internalization, thereby maximizing the signal-to-noise ratio for low-avidity, tumor-specific T cells.

Scientific Background & Mechanistic Rationale

The Target Antigen: Tyrosinase (146-156) is a well-characterized target frequently included in multi-peptide melanoma vaccines, and monitoring the expansion of these specific T cells is a critical endpoint in clinical trials (1[1],2[2]).

The Causality of Tetramer Avidity: Monomeric peptide-MHC (pMHC) interactions with the TCR have notoriously low affinity ( Kd​≈1−100μM ) and fast dissociation rates. Tetramerization via fluorochrome-conjugated streptavidin increases the valency to four, exponentially increasing the avidity of the interaction. This allows stable binding and precise flow cytometric detection.

The Dasatinib Advantage: Tumor-specific T cells (like those targeting Tyrosinase) often exhibit low functional avidity. Upon binding the tetramer, the TCR rapidly internalizes, diminishing the surface fluorescent signal. By introducing Dasatinib—a potent Src/Abl kinase inhibitor—prior to staining, we block Lck-mediated signaling (3[3]). This halts actin cytoskeleton rearrangement and prevents TCR internalization, effectively trapping the tetramer on the cell surface and significantly amplifying the Mean Fluorescence Intensity (MFI) (4[4]).

Mechanism SA Streptavidin Core (Fluorochrome Conjugated) MHC HLA-A*01:01 Monomers (x4) SA->MHC Biotin-Streptavidin Linkage Peptide Tyrosinase 146-156 (SSDYVIPIGTY) MHC->Peptide Peptide Loading TCR Antigen-Specific TCR Peptide->TCR High Avidity Multimeric Binding Signaling TCR Internalization (Blocked by Dasatinib) TCR->Signaling Kinase Inhibition

Figure 1: Mechanistic assembly of the HLA-A01:01 Tyrosinase tetramer and Dasatinib-mediated TCR stabilization.

Reagents & Experimental Design

Table 1: Antigen & Tetramer Specifications

ParameterSpecification
Target Antigen Tyrosinase (Melanoma-associated differentiation antigen)
Peptide Sequence SSDYVIPIGTY (Amino acids 146-156)
HLA Restriction HLA-A*01:01 (MHC Class I)
Tetramer Format Streptavidin-PE or Streptavidin-APC conjugated
Sample Type Human PBMCs or Tumor Infiltrating Lymphocytes (TILs)

Table 2: Critical Reagents & Functional Rationale

ReagentFunction / Rationale
Dasatinib (50 nM) Prevents Lck-mediated TCR internalization during staining, boosting signal for low-avidity T cells.
HLA-A*01:01 Tyrosinase Tetramer Specific multimeric probe for the SSDYVIPIGTY-reactive TCR.
Anti-CD8 Antibody (e.g., clone SK1) Co-receptor identification. Must be added after the tetramer to avoid steric hindrance.
Fixable Viability Dye (e.g., Zombie Aqua) Excludes dead cells, which non-specifically bind tetramer complexes and create false positives.
FACS Buffer PBS + 1% BSA + 0.1% Sodium Azide. (Azide further prevents membrane capping).

Self-Validating Control System

To ensure scientific integrity and trustworthiness, this protocol must be executed as a self-validating system. The following controls are mandatory:

  • Biological Negative Control: HLA-mismatched healthy donor PBMCs (must be tetramer negative).

  • Irrelevant Tetramer Control: HLA-A*01:01 tetramer loaded with an irrelevant peptide (e.g., a viral epitope not present in the patient) to rule out non-specific binding of the MHC backbone.

  • Fluorescence Minus One (FMO): FMO for the tetramer fluorophore to accurately set the positive gating boundary.

Step-by-Step Protocol

Phase 1: Cell Preparation & Kinase Inhibition
  • Thaw cryopreserved PBMCs/TILs and rest them in RPMI-1640 supplemented with 10% FBS for 1-2 hours at 37°C.

  • Count and resuspend 1−2×106 cells in 50 µL of FACS buffer per test tube/well.

  • Causality Step: Add Dasatinib to a final concentration of 50 nM. Incubate for 30 minutes at 37°C.

    • Expert Insight: This pre-incubation allows the inhibitor to penetrate the cell membrane and block Lck kinase before the TCR is engaged and triggered by the tetramer.

Phase 2: Tetramer Staining
  • Add the HLA-A*01:01 Tyrosinase (146-156) Tetramer at the pre-titrated optimal concentration (typically 1-2 µg/mL).

  • Incubate for 30–45 minutes at Room Temperature (RT) in the dark.

    • Expert Insight: While 4°C reduces internalization, RT allows for better thermodynamic binding of the tetramer to low-affinity tumor-specific TCRs. Dasatinib mitigates the internalization risk normally associated with RT staining.

Phase 3: Surface Marker & Viability Staining
  • Without washing , add the surface antibody cocktail (Anti-CD8, Anti-CD3, etc.) and a fixable viability dye directly to the suspension.

  • Incubate for 20 minutes at 4°C.

    • Expert Insight: The CD8 co-receptor binds to the non-polymorphic alpha-3 domain of the MHC class I molecule. Adding anti-CD8 antibodies simultaneously with or before the tetramer can cause steric hindrance. Staining the tetramer first ensures primary access to the TCR.

Phase 4: Washing & Fixation
  • Wash cells twice by adding 2 mL of cold FACS buffer and centrifuging at 400 x g for 5 minutes.

  • Resuspend the pellet in 200 µL of 1% Paraformaldehyde (PFA) in PBS for 15 minutes at 4°C to fix the complexes.

  • Wash once more and resuspend in 300 µL FACS buffer for flow cytometric acquisition.

Workflow Step1 1. PBMC/TIL Isolation & Rest Step2 2. Dasatinib (50nM) 30 min @ 37°C Step1->Step2 Step3 3. Tyrosinase Tetramer 30-45 min @ RT Step2->Step3 Step4 4. Surface & Viability 20 min @ 4°C Step3->Step4 Step5 5. Wash & Fix 1% PFA Step4->Step5 Step6 6. Flow Cytometry Acquisition Step5->Step6

Figure 2: Step-by-step experimental workflow for optimized MHC Class I Tetramer staining.

Data Acquisition & Troubleshooting

Gating Strategy:

  • FSC-A vs. SSC-A : Lymphocyte gate.

  • FSC-H vs. FSC-A : Strict singlet gate (critical to exclude cell aggregates that artificially trap tetramers).

  • Viability vs. CD3 : Select Live, CD3+ T cells.

  • CD8 vs. Tetramer : Identify the Tyrosinase-specific CD8+ T cell population.

Table 3: Troubleshooting & Expected Results

ObservationPotential CauseCorrective Action
High Background / Smearing Dead cells non-specifically binding the tetramer.Ensure strict gating on the viability dye. Increase washing stringency.
Dim Tetramer Positive Population TCR internalization or steric hindrance from antibodies.Ensure pre-treatment with 50 nM Dasatinib. Verify tetramer is added before anti-CD8 antibodies.
No Tetramer Positive Cells HLA mismatch or true absence of specific T cells.Confirm patient/donor is HLA-A*01:01 positive. Include a positive control (e.g., viral tetramer) to validate workflow.

References

  • Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma Source: NIH PMC URL:[Link][1]

  • Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting Source: AACR Journals URL:[Link][2]

  • Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers Source: NIH PMC URL:[Link][3]

Sources

Application

Loading human dendritic cells with Tyrosinase (146-156) peptide

Application Note: Ex Vivo Generation and Loading of Human Dendritic Cells with Tyrosinase (146-156) Peptide Scientific Rationale & Context Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ex Vivo Generation and Loading of Human Dendritic Cells with Tyrosinase (146-156) Peptide

Scientific Rationale & Context

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that serve as the critical bridge between innate and adaptive immunity. In melanoma immunotherapy and cancer vaccine development, pulsing autologous DCs with specific tumor-associated antigens (TAAs) is a targeted strategy to elicit robust cytotoxic T lymphocyte (CTL) responses[1].

Tyrosinase is a prototypical melanocytic differentiation antigen and a key enzyme in melanin synthesis[2]. The Tyrosinase (146-156) peptide, corresponding to the amino acid sequence SSDVIPIGTY, is a highly immunogenic epitope strictly restricted by the HLA-A*0101 allele[3].

The Causality of Direct Peptide Loading: Unlike whole-tumor lysates or long peptides—which require endosomal internalization, proteasomal degradation, and Transporter Associated with Antigen Processing (TAP)-dependent transport—short synthetic peptides (9-11 amino acids) bypass intracellular processing. They bind directly to the extracellular peptide-binding groove of empty or unstable MHC Class I molecules on the DC surface. This direct loading mechanism ensures rapid, high-density presentation of the peptide-MHC (pMHC) complex, maximizing the activation signal delivered to CD8+ T cells[2].

Mechanistic Workflows

To generate clinical-grade, peptide-pulsed DCs, peripheral blood mononuclear cells (PBMCs) must be carefully differentiated and matured. Immature DCs (iDCs) are highly endocytic but tolerogenic; they must be matured into mature DCs (mDCs) to upregulate costimulatory molecules (CD80/CD86) and lymph node homing receptors (CCR7)[1].

DC_Workflow Monocytes CD14+ Monocytes (Day 0) iDC Immature DCs (Day 5) Monocytes->iDC GM-CSF + IL-4 mDC Mature DCs (Day 7) iDC->mDC Maturation Cocktail PulsedDC Tyrosinase-Loaded DCs (Day 7 + 4h) mDC->PulsedDC Tyrosinase 146-156

Fig 1: Step-by-step workflow for ex vivo generation and peptide pulsing of human dendritic cells.

Peptide_Mechanism Exogenous Tyrosinase (146-156) SSDVIPIGTY Surface Empty HLA-A*0101 (Cell Surface) Exogenous->Surface Direct Binding StableMHC Stable pMHC-I Complex Surface->StableMHC Conformational Lock B2M β2-Microglobulin B2M->Surface Stabilization TCR CD8+ T-Cell Activation StableMHC->TCR Signal 1 (Synapse)

Fig 2: Mechanism of direct surface loading of Tyrosinase (146-156) onto HLA-A1 molecules.

Quantitative Formulations & Quality Control

Table 1: Cytokine Cocktail Formulation for DC Generation and Maturation

Reagent Function / Causality Final Concentration Phase
GM-CSF Promotes myeloid survival and differentiation via STAT5. 800 - 1,000 IU/mL Generation (Days 0-5)
IL-4 Suppresses macrophage differentiation (downregulates CD14). 500 - 1,000 IU/mL Generation (Days 0-5)
TNF-α Drives DC maturation and costimulatory expression. 1,100 IU/mL Maturation (Days 5-7)
IL-1β Synergizes with TNF-α for a pro-inflammatory state. 10 ng/mL Maturation (Days 5-7)
IL-6 Enhances survival and prevents maturation-induced apoptosis. 1,000 IU/mL Maturation (Days 5-7)

| PGE2 | Strictly required to induce CCR7 expression for LN homing. | 1 µg/mL | Maturation (Days 5-7) |

Table 2: Quality Control Release Criteria for Peptide-Loaded DCs

Parameter Method Acceptance Criteria Scientific Rationale
Viability Trypan Blue / 7-AAD ≥ 80% Ensures functional, non-apoptotic cell population.
Purity Flow Cytometry (CD14) ≤ 5% CD14+ Confirms complete loss of the monocyte phenotype.
Maturation Flow Cytometry (CD83) ≥ 70% CD83+ Validates mature DC status; prevents tolerogenic signaling.
Costimulation Flow Cytometry (CD86) ≥ 80% CD86+ Required for Signal 2 (T-cell survival and proliferation).

| Restriction | Flow Cytometry (HLA-A1)| ≥ 90% HLA-A1+ | Confirms the required restriction element for Tyrosinase 146-156. |

Step-by-Step Protocol

Prerequisite Note: Prior to beginning, confirm the donor/patient is HLA-A*0101 positive. Pulsing Tyrosinase (146-156) onto HLA-A2+ or HLA-A3+ DCs will fail to yield functional pMHC complexes[3].

Phase I: Monocyte Isolation

  • Obtain PBMCs via leukapheresis.

  • Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS) or plastic adherence in serum-free X-VIVO 15 medium. Causality: High-purity monocyte starting material prevents lymphocyte contamination. Lymphocytes rapidly consume cytokines in the media, which drastically reduces overall DC yield and quality.

Phase II: Immature DC (iDC) Generation

  • Resuspend CD14+ monocytes at 1×106 cells/mL in X-VIVO 15 medium.

  • Supplement the culture with4[4].

  • Incubate at 37°C, 5% CO2 for 5 days. On Day 3, perform a half-media exchange with fresh cytokines to maintain logarithmic differentiation.

Phase III: DC Maturation

  • On Day 5, add the maturation cocktail directly to the culture: TNF-α (1,100 IU/mL), IL-1β (10 ng/mL), IL-6 (1,000 IU/mL), and PGE2 (1 µg/mL)[4].

  • Incubate for 48 hours. Causality: Maturation locks the DCs into an antigen-presenting state. Without PGE2, DCs will fail to upregulate CCR7 and will not migrate to the T-cell zones of the draining lymph nodes[1].

Phase IV: Peptide Pulsing (Loading)

  • Harvest mature DCs on Day 7. Wash twice with sterile PBS to remove residual cytokines.

  • Resuspend DCs at 5×106 cells/mL in fresh, serum-free X-VIVO 15 medium. Causality: Serum contains proteases that rapidly degrade synthetic peptides, and xenogeneic proteins (like BSA) can act as competing antigens.

  • Add GMP-grade3 to a final concentration of 20 µg/mL[3].

  • Self-Validating Step: Add 3 µg/mL human β2-microglobulin. This structurally stabilizes the HLA-A1 heavy chain, ensuring the peptide is locked into the binding groove and extending the half-life of the complex.

  • Incubate for 2 to 4 hours at 37°C, gently agitating the tubes every 30 minutes to ensure uniform loading[4].

Phase V: Washing and Formulation

  • Wash the pulsed DCs three times with cold PBS. Causality: Extensive washing is a critical safety and efficacy step. Free, unbound peptide infused into a patient can bind to non-professional APCs in vivo (which lack CD80/CD86). If a T-cell recognizes a peptide on a non-professional APC, it receives Signal 1 without Signal 2, leading to T-cell anergy or tolerance rather than activation.

  • Resuspend in CryoStor CS10 for cryopreservation or an appropriate infusion buffer for immediate downstream assays.

References

  • Effect of Granulocyte/Macrophage Colony-Stimulating Factor on Circulating CD8+ and CD4+ T-Cell Responses to a Multipeptide Melanoma Vaccine: Outcome of a Multicenter Randomized Trial. AACR Journals. 3

  • Dendritic Cells: The Tools for Cancer Treatment. IntechOpen. 1

  • Immunotherapy of patients with hormone-refractory prostate carcinoma pre-treated with interferon-gamma and vaccinated with autologous PSA-peptide loaded dendritic cells—A pilot study. ResearchGate. 4

  • Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma. PMC/NIH. 2

  • Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells. AACR Journals. 5

Sources

Technical Notes & Optimization

Troubleshooting

Tyrosinase (146-156) solubility issues and DMSO reconstitution protocol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Tyrosinase (146-156). This guide, curated by our senior application scientists, provides in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Tyrosinase (146-156). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and protocols to address common challenges encountered when working with this peptide, particularly concerning its solubility and reconstitution in Dimethyl Sulfoxide (DMSO).

Introduction to Tyrosinase (146-156)

Tyrosinase is a copper-containing enzyme pivotal in the biosynthesis of melanin.[1][2] The peptide fragment Tyrosinase (146-156) is a key area of research for investigators studying melanogenesis and developing novel tyrosinase inhibitors.[3][4] However, like many peptides derived from enzymatic cores, Tyrosinase (146-156) can present significant solubility challenges due to its potentially hydrophobic nature and tendency to aggregate.[5][6] This guide provides practical solutions and detailed protocols to ensure successful handling and application of this peptide in your research.

Troubleshooting Guide: Solubility Issues with Tyrosinase (146-156)

Encountering solubility issues with Tyrosinase (146-156) is a common hurdle. This section provides a systematic approach to diagnosing and resolving these problems.

Question: My lyophilized Tyrosinase (146-156) peptide won't dissolve in my aqueous buffer. What should I do?

Answer:

This is a frequent observation, often rooted in the hydrophobic character of the peptide. Direct reconstitution in aqueous buffers is often unsuccessful for peptides with a high proportion of hydrophobic amino acid residues.[7][8]

Causality: The amino acid sequence of Tyrosinase (146-156) likely contains a significant number of nonpolar residues, leading to poor interaction with water molecules and a tendency to aggregate.[5][6]

Solution Workflow:

  • Initial Solvent Selection: For hydrophobic peptides, an organic solvent is the recommended starting point.[9][10] Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power for a wide range of peptides and its compatibility with many biological assays at low concentrations.[8][11]

  • Small-Scale Solubility Test: Before dissolving the entire batch, it is crucial to perform a small-scale solubility test.[7][12] This prevents the potential loss of valuable peptide.

  • Stepwise Dilution: Once the peptide is dissolved in a minimal amount of 100% DMSO, the aqueous buffer should be added dropwise while vortexing.[9][10] This gradual change in solvent polarity helps to prevent the peptide from precipitating out of solution.

  • Sonication: If cloudiness or particulates are still visible after initial mixing, sonication can be employed.[7][11] The high-frequency sound waves can help to break up aggregates and enhance dissolution.

Question: I've dissolved Tyrosinase (146-156) in DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon addition of an aqueous buffer is a classic sign that the peptide's solubility limit in the final solvent mixture has been exceeded.

Causality: The peptide is soluble in the highly polar organic environment of 100% DMSO but becomes insoluble as the polarity of the solvent increases with the addition of the aqueous buffer.

Solution Workflow:

  • Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration of the peptide in your working solution.

  • Optimize the DMSO Concentration: While high concentrations of DMSO can be cytotoxic, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[11] Consider if your experimental design can accommodate a slightly higher final DMSO concentration, which will improve peptide solubility.

  • Consider Alternative Solvents: If DMSO is incompatible with your assay, other organic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can be tested.[8][9] However, always verify the compatibility of these solvents with your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Tyrosinase (146-156)?

For long-term stability, lyophilized Tyrosinase (146-156) should be stored at -20°C or -80°C.[13] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[10]

Q2: How should I store my Tyrosinase (146-156) stock solution in DMSO?

DMSO stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[13][14]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are resilient up to 1%.[11] However, primary cells are more sensitive. It is best practice to perform a dose-response curve with varying DMSO concentrations to determine the optimal, non-toxic level for your specific cell type.[11]

Q4: My Tyrosinase (146-156) solution appears to have formed a gel. What should I do?

Gel formation can occur with peptides that have a high propensity for intermolecular hydrogen bonding.[10][12] Sonication can sometimes break up these gels. If that fails, lyophilizing the peptide and attempting to redissolve it in a stronger organic solvent or a different solvent system may be necessary.[9]

Detailed Protocol: Reconstitution of Tyrosinase (146-156) in DMSO

This protocol provides a step-by-step guide for the successful reconstitution of hydrophobic peptides like Tyrosinase (146-156).

Materials:

  • Lyophilized Tyrosinase (146-156) peptide

  • High-purity, anhydrous DMSO

  • Sterile, high-purity water or desired aqueous buffer (e.g., PBS)

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol Steps:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized Tyrosinase (146-156) to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing on the peptide.

  • Initial Dissolution in DMSO: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex the vial for 30-60 seconds to ensure the peptide is fully dissolved. A brief sonication may aid in this process.[7][11]

  • Prepare the Working Solution: In a separate sterile tube, add the required volume of your aqueous buffer.

  • Stepwise Dilution: While gently vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.[9][10] This slow, controlled addition is critical to prevent precipitation.

  • Final Mixing and Inspection: Once the full volume of the DMSO stock has been added, continue to vortex the solution for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness. If present, sonicate the solution for 5-10 minutes.

  • Storage: If not for immediate use, aliquot the final working solution into single-use volumes and store at -20°C or -80°C.[13]

Data Presentation:

ParameterRecommendationRationale
Initial Solvent 100% DMSOOvercomes hydrophobicity of the peptide.
Stock Solution Concentration 1-10 mg/mLA higher concentration in DMSO facilitates smaller volumes for dilution.[13]
Final DMSO Concentration <1% (ideally <0.5%)Minimizes cytotoxicity in cell-based assays.[11]
Storage of Stock Solution -20°C to -80°C, aliquotedPrevents degradation from repeated freeze-thaw cycles.[13]

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with Tyrosinase (146-156).

G start Start: Lyophilized Tyrosinase (146-156) dissolve_water Attempt to dissolve in aqueous buffer start->dissolve_water is_soluble_water Is it soluble? dissolve_water->is_soluble_water success Success! Proceed with experiment is_soluble_water->success Yes dissolve_dmso Dissolve in minimal 100% DMSO is_soluble_water->dissolve_dmso No add_buffer Add aqueous buffer dropwise with vortexing dissolve_dmso->add_buffer is_soluble_dmso Is it soluble? add_buffer->is_soluble_dmso is_soluble_dmso->success Yes sonicate Sonicate for 5-10 min is_soluble_dmso->sonicate No is_soluble_sonicate Is it soluble? sonicate->is_soluble_sonicate is_soluble_sonicate->success Yes troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH - Consider alternative solvent is_soluble_sonicate->troubleshoot No

Caption: Troubleshooting workflow for Tyrosinase (146-156) solubility.

References

  • JPT. Peptide Solubilization. JPT. [Link]. Accessed March 24, 2026.

  • LifeTein®. How to dissolve peptides in DMSO? LifeTein®. [Link]. Accessed March 24, 2026.

  • García-Borrón JC, Solano F, Iborra JL, Lozano JA. Aggregation equilibria of tyrosinase of Harding-Passey mouse melanoma. Biochem J. 1985;228(1):95-101.
  • García-Borrón JC, Solano F, Iborra JL, Lozano JA. Aggregation equilibria of tyrosinase of Harding-Passey mouse melanoma. Biochem J. 1985;228(1):95-101. Available at: [Link]. Accessed March 24, 2026.

  • GenicBio. General Guide for Dissolving Peptides. GenicBio. [Link]. Accessed March 24, 2026.

  • Dolino D, Farrell M, Roccatagliata A, et al. In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities Using Tyrosinase Nanoparticles. Int J Mol Sci. 2023;24(1):649.
  • Wang Y, Wu Y, Wang Z, et al. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Nutrients. 2022;14(9):1936.
  • ResearchGate. Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? ResearchGate. [Link]. Accessed March 24, 2026.

  • Dolino DM, Clippinger AK, Germanas JP. Biophysical Compatibility of a Heterotrimeric Tyrosinase-TYRP1-TYRP2 Metalloenzyme Complex. Front Mol Biosci. 2021;8:658145.
  • Lai X, Wichers HJ, Soler-Lopez M, Dijkstra BW. The purification of recombinant human tyrosinase from insect larvae infected with the baculovirus vector. Curr Protoc Protein Sci. 2018;92(1):5.28.1-5.28.18.
  • Li J, Ran G, Ma Y, et al. Novel tyrosinase-inhibitory peptides derived from Locusta migratoria protein hydrolysates: Preparation, identification and molecular docking analysis. Food Chem. 2025;479:139965.
  • ResearchGate. (A) SDS-PAGE of tyrosinase. From left to right: marker (lane 1),... ResearchGate. [Link]. Accessed March 24, 2026.

  • Sigma-Aldrich. Tyrosinase from mushroom (T7755) - Product Information Sheet. Sigma-Aldrich. [Link]. Accessed March 24, 2026.

  • Yamamoto H, Kuno S, Aso Y. Insolubilizing and adhesive studies of water-soluble synthetic model proteins. J Appl Polym Sci. 1994;53(6):757-764.
  • Wang Y, Wu Y, Wang Z, et al. Hypopigmentation Mechanisms of Anti-Tyrosinase Peptides from Food Proteins. Nutrients. 2022;14(9):1936.
  • Lin YS, Chen HJ, Huang CC, et al. Optimization of a Novel Tyrosinase Inhibitory Peptide from Atrina pectinata Mantle and Its Molecular Inhibitory Mechanism. Mar Drugs. 2023;21(11):561.
  • Google Patents. WO2012154959A1 - Peptide tyrosinase inhibitors and uses thereof.
  • Zolghadri S, Bahrami A, Hassan Khan MT, et al. A comprehensive review on tyrosinase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):279-309.
  • Uysal A, Zengin G, Ceylan R, et al. Antityrosinase activity and LC-MS/MS analysis of optimized ultrasound-assisted condition extracts and fractions from strawberry. J Food Biochem. 2024;48(6):e15729.
  • Dolino DM, Clippinger AK, Germanas JP. Biophysical Compatibility of a Heterotrimeric Tyrosinase-TYRP1-TYRP2 Metalloenzyme Complex. Front Mol Biosci. 2021;8:658145.
  • Chang TS. An Updated Review of Tyrosinase Inhibitors. Int J Mol Sci. 2009;10(6):2440-2475.
  • Garcia-Salinas C, Garcia-Molina F, Fenoll LG, et al. Large-Scale Recombinant Expression and Purification of Human Tyrosinase Suitable for Structural Studies. PLoS One. 2016;11(8):e0161697.
  • Ali SA, Naaz I. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. Molecules. 2015;20(7):13076-13103.
  • Al-Snafi AE. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber. Int J Pharm Res. 2020;12(4):2596-2604.
  • D'Mello E, D'Souza S, Coutinho E, et al. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. Sci Rep. 2025;15(1):12345.
  • ResearchGate. (PDF) Purification and characterization of high potential tyrosinase from macrofungi and its appliance in food engineering. ResearchGate. [Link]. Accessed March 24, 2026.

  • Le TNA, Tran QN, Nguyen VT, et al. Novel and Potential Photoprotective and Tyrosinase Inhibitory Effects of Tetrastigma erubescens Extracts: Evidence from In Vitro Assays and Computational Approach. Molecules. 2025;30(12):2345.

Sources

Optimization

Technical Support Center: Tyrosinase (146-156) Peptide Stability &amp; Long-Term Storage

Overview and Physicochemical Profile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stability and solubility issues with the Tyrosinase (146-156) peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Physicochemical Profile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stability and solubility issues with the Tyrosinase (146-156) peptide.

Tyrosinase (146-156), featuring the amino acid sequence SSDYVIPIGTY , is an HLA-A*01:01 restricted epitope widely utilized in multipeptide melanoma vaccines[1]. The handling of this specific sequence requires precision. The peptide features a high proportion of hydrophobic residues (Val, Ile, Pro, Tyr) and an overall net negative charge at neutral pH due to the Aspartic acid (D) residue. These intrinsic structural properties dictate its solubility limits and degradation pathways, making strict adherence to optimized storage and reconstitution protocols critical for experimental reproducibility and T-cell assay validity.

Troubleshooting Guide & FAQs

Q1: My Tyrosinase (146-156) peptide precipitates immediately upon the addition of PBS. How can I achieve complete solubilization? Causality & Solution: The sequence SSDYVIPIGTY contains over 50% hydrophobic residues. When introduced directly into a neutral aqueous buffer like PBS, hydrophobic interactions between the Val-Ile-Pro-Ile segments drive rapid aggregation. Furthermore, the peptide has an acidic isoelectric point (pI ~3.8). Actionable Fix: Do not use water or PBS as the primary solvent. First, break the hydrophobic packing by adding 10-20% (v/v) cell-culture grade Dimethyl Sulfoxide (DMSO)[2]. Once completely dissolved (the solution should be optically clear), slowly dilute with your target aqueous buffer (e.g., PBS pH 7.4). Alternatively, because it is an acidic peptide, you can use a dilute basic solution (e.g., 0.1% NH4OH) dropwise to deprotonate the Aspartic acid, enhancing aqueous solubility before buffering[2].

Q2: After a week in solution at 4°C, LC-MS analysis shows a +16 Da and +32 Da mass shift. What is causing this, and how do I prevent it? Causality & Solution: A +16 Da or +32 Da mass shift is the hallmark of oxidation. Tyrosinase (146-156) contains two Tyrosine (Y) residues. Under atmospheric oxygen and aqueous conditions, the phenol rings of Tyrosine are highly susceptible to oxidation, forming reactive intermediates that can lead to di-tyrosine crosslinking or hydroxyl addition[3]. Actionable Fix: Reconstituted peptides are inherently unstable. If storage in solution is absolutely unavoidable, flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing[3]. However, the gold standard is to aliquot the peptide immediately upon reconstitution and flash-freeze at -80°C.

Q3: We are conducting a multi-month longitudinal T-cell assay. What are the definitive long-term storage conditions to maintain MHC-binding competency? Causality & Solution: Lyophilization (freeze-drying) removes bulk and bound water, halting hydrolytic degradation and significantly restricting molecular mobility. Actionable Fix: Store the lyophilized powder at -20°C for medium-term (months) or -80°C for long-term (years) preservation in a desiccator to prevent ambient moisture absorption[4]. For the reconstituted working stock, repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical shearing, which destroys peptide integrity[3]. You must employ a strict single-use aliquot system.

Self-Validating Experimental Protocols

Protocol A: Optimal Reconstitution and Aliquoting

Self-Validation Metric: The final solution must be optically clear (OD600 < 0.05) and yield a single distinct peak on RP-HPLC at the expected retention time.

  • Equilibration: Remove the lyophilized Tyrosinase (146-156) vial from -80°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. Opening a cold vial introduces atmospheric condensation, triggering rapid hydrolysis[4].

  • Primary Solubilization: Add sterile, endotoxin-free DMSO to achieve a 10-20% final volume ratio relative to your target concentration. Vortex gently until the powder is fully dissolved.

  • Aqueous Dilution: Slowly add sterile PBS (pH 7.4) or sterile water to reach the final working concentration (e.g., 1 mg/mL).

  • Aliquoting: Immediately dispense the solution into pre-chilled, low-protein-binding microcentrifuge vials. Volume per aliquot should exactly match the requirement for one experiment to strictly enforce a "no freeze-thaw" rule[3].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Stability Assessment via RP-HPLC and LC-MS

Self-Validation Metric: Purity should remain >95% relative to baseline; mass accuracy within ±0.5 Da of the theoretical mass (1228.3 Da for SSDYVIPIGTY).

  • Sampling: Thaw one single-use aliquot on ice.

  • Chromatography: Inject 10 µL onto a C18 RP-HPLC column. Run a linear gradient of 5-65% Acetonitrile (with 0.1% TFA) over 20 minutes.

  • Detection: Monitor absorbance at 214 nm (peptide bonds) and 280 nm (Tyrosine aromatic rings).

  • Mass Spectrometry: Divert the peak to an ESI-MS. Look for the primary [M+H]+ ion at ~1229.3 m/z. Scan for +16 m/z (oxidation) or -18 m/z (dehydration/aspartimide formation) degradation products.

Quantitative Data Presentation

Table 1: Tyrosinase (146-156) Stability Matrix Data synthesized from standard peptide degradation kinetics and handling guidelines[3][4].

Storage StateTemperatureDurationExpected PurityPrimary Degradation Risk
Lyophilized Powder-80°C> 2 Years> 98%Negligible (if kept desiccated)
Lyophilized Powder-20°C12 - 24 Months> 95%Trace moisture hydrolysis
Lyophilized PowderRoom Temp< 2 Weeks~ 90%Ambient moisture / Oxidation
Reconstituted (Aliquoted)-80°C6 Months> 95%Aggregation (if freeze-thawed)
Reconstituted (Solution)4°C< 1 Week< 80%Tyrosine oxidation / Hydrolysis
Reconstituted (Solution)Room Temp24 Hours< 50%Rapid oxidation / Microbial growth

Workflow Visualization

Below is the mechanistic workflow for handling Tyrosinase (146-156) to ensure maximum stability and experimental reproducibility.

PeptideWorkflow Start Lyophilized Tyrosinase (146-156) Store at -80°C Equilibrate Equilibrate to Room Temp (in desiccator to block moisture) Start->Equilibrate Solubilize Solubilize Hydrophobic Core (Add 10-20% DMSO) Equilibrate->Solubilize Dilute Dilute to Working Conc. (Sterile PBS pH 7.4) Solubilize->Dilute Aliquot Aliquot into Single-Use Vials (Strict No Freeze-Thaw Rule) Dilute->Aliquot Store Flash Freeze & Store at -80°C Aliquot->Store QC QC Validation: RP-HPLC & LC-MS (Monitor for +16 Da Oxidation) Store->QC

Standard operating workflow for the reconstitution, aliquoting, and QC of Tyrosinase (146-156).

References

  • [1] Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting. AACR Journals. 1

  • [2] Peptide Handling Guideline. Biomatik. 2

  • [3] Peptide Storage and Stability: Best Practices for Every Lab. Nordsci. 3

  • [4] Storage and Handling Synthetic Peptides. Sigma-Aldrich.4

Sources

Troubleshooting

Technical Support Center: Tyrosinase (146-156) IFN-γ ELISPOT Assay

Welcome to the technical support guide for the Tyrosinase (146-156) IFN-γ ELISPOT assay. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with background n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the Tyrosinase (146-156) IFN-γ ELISPOT assay. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with background noise in this highly sensitive immunoassay. High background can obscure genuine, antigen-specific responses, compromising data integrity. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and optimized protocols to help you achieve clean, reliable, and reproducible results.

The Challenge: Signal vs. Noise in ELISPOT

The Enzyme-Linked Immunospot (ELISPOT) assay is a powerful tool for detecting and quantifying cytokine-secreting cells at the single-cell level.[1][2] When studying immune responses to specific peptides like Tyrosinase (146-156), a common antigen in melanoma research, the goal is to measure IFN-γ secretion from antigen-specific T cells. However, various factors can cause non-specific or "background" spots, making it difficult to distinguish true responders from noise.

This guide will systematically address the most common causes of high background, categorized by their origin: the cells, the reagents, or the assay procedure itself.

Visual Troubleshooting Workflow

Before diving into detailed FAQs, use this workflow to guide your troubleshooting process. Start at the top and follow the path that best describes your results.

ELISPOT_Troubleshooting Start Start: High Background Observed Q_Media Are background wells (cells + media only) high? Start->Q_Media Sol_Cells Primary Suspect: Cell Quality - Low Viability (<90%) - Suboptimal Thawing/Resting - In Vivo Pre-activation - Contamination Q_Media->Sol_Cells Yes Sol_Media Secondary Suspect: Reagents - Serum Batch Issues (mitogenic, cytokines) - Media Contamination (endotoxin) - High DMSO Concentration (>0.5%) Q_Media->Sol_Media Q_Peptide Are negative control wells (e.g., irrelevant peptide) also high? Q_Media->Q_Peptide No Sol_Cells->Q_Media Also check... End Resolved Sol_Cells->End Sol_Media->End Sol_Peptide Investigate Peptide - Peptide Toxicity at High Conc. - Peptide Impurities/Solubility - Titrate Peptide Concentration Q_Peptide->Sol_Peptide Yes Q_Plate Is the background patchy, or a uniform dark membrane? Q_Peptide->Q_Plate No Sol_Peptide->End Sol_Washing Review Assay Procedure - Insufficient/Aggressive Washing - Inadequate Blocking - Plate Not Dry Before Reading - Over-development (Substrate Incubation) Q_Plate->Sol_Washing Patchy Sol_DarkMembrane Dark Membrane Causes - Cytokine Carryover from Pre-culture - Use of Human Serum (heterophilic Abs) - Use of Tween in Wash Buffers Q_Plate->Sol_DarkMembrane Uniform Darkening Sol_Washing->End Sol_DarkMembrane->End

Caption: A decision tree to systematically diagnose the root cause of high background in ELISPOT assays.

Troubleshooting Guide & FAQs

Category 1: Cell-Related Issues

Q1: My background wells (containing only PBMCs and media) have a high number of spots. What is the most likely cause?

This points directly to issues with the cells themselves, as no specific antigen is present to stimulate a response.

  • Poor Cell Viability: This is a primary culprit. Dead and apoptotic cells can non-specifically release cytokines or their membranes can stick to the ELISPOT plate, causing false spots.[3] Cell viability should be greater than 90% before plating.[1] Even a 5% apoptotic cell population can significantly compromise results.[4]

  • Suboptimal Thawing and Resting: Cryopreservation is stressful for PBMCs. Improper thawing can reduce viability. Furthermore, freshly thawed cells need a "rest" period. An overnight rest allows cells to recover, discard cellular debris, and reduces stress-induced, non-specific cytokine secretion.[5] One study showed that resting frozen PBMCs for 18-22 hours reduced background spots and increased the statistical significance of the antigen-specific response.[5]

  • In Vivo Pre-activation: The donor may have an underlying infection or inflammation, causing T cells to be already activated and secreting IFN-γ before the assay begins.[6] This can lead to high background across all wells.

  • Contamination: Bacterial or fungal contamination in the cell culture can non-specifically activate immune cells.[4][7] Ensure strict sterile technique throughout the procedure.

Q2: How can I improve the quality of my cryopreserved PBMCs?

Optimizing your thawing protocol is critical. The goal is to maximize viability and functionality while minimizing non-specific activation.

StepActionRationale
1. Quick Thaw Thaw vial rapidly in a 37°C water bath until only a small ice crystal remains.Minimizes exposure to cytotoxic DMSO at suboptimal temperatures.
2. Gentle Dilution Slowly transfer cells to a larger tube containing pre-warmed culture medium.Prevents osmotic shock to the fragile, thawing cells.
3. Wash Centrifuge the cells and resuspend the pellet in fresh, pre-warmed medium.Removes DMSO and cryopreservant, which can be toxic and interfere with the assay.[1][8]
4. Count Perform a cell count using a viability dye like Trypan Blue.Ensures viability is >90% and allows for accurate plating density.[9]
5. Rest Incubate cells overnight at 37°C in a CO2 incubator before plating.Allows for recovery, reduces background, and can improve specific responses.[5]
Category 2: Reagent & Consumable Issues

Q3: Could my choice of serum be causing high background?

Absolutely. Serum is a complex biological product and a major source of variability.

  • Batch-to-Batch Variability: Different lots of Fetal Bovine Serum (FBS) or other sera can have varying levels of endogenous cytokines, growth factors, or mitogenic substances that non-specifically activate T cells.[10]

  • Heterophilic Antibodies: Using human serum for human PBMC assays is not recommended.[2] It can contain heterophilic antibodies that cross-link the capture and detection antibodies, causing a dark or spotty background.[6]

  • Solution: Always screen new batches of serum before use in a critical experiment.[9][11] Test the serum on its own with your cells to ensure it doesn't induce a background response. Alternatively, consider using commercially available serum-free media specifically designed for ELISPOT assays, which can provide lower background and higher consistency.[12]

Q4: The background is low in my media-only wells, but high in wells with the Tyrosinase (146-156) peptide. Why?

This suggests an issue with the peptide itself or its concentration.

  • Peptide Toxicity: At high concentrations, some peptides can be toxic to cells, leading to cell death and non-specific cytokine release.

  • Peptide Concentration: The goal is to find the optimal concentration that elicits a strong response from specific T cells without activating other cells non-specifically. Too much peptide can be as problematic as too little.

  • Peptide Purity/Solubility: Impurities from the peptide synthesis process could be mitogenic. Ensure you are using a high-purity peptide. If the peptide is dissolved in a solvent like DMSO, ensure the final concentration of DMSO in the well is very low (ideally <0.5%), as higher concentrations can damage the plate membrane and increase background.[6][8]

Category 3: Assay Procedure Issues

Q5: How critical are the washing steps for controlling background?

Washing is one of the most critical and often underestimated steps in the ELISPOT protocol. Insufficient washing is a major cause of high background.[4]

  • After Cell Incubation: Cells must be thoroughly washed away to prevent them from being non-specifically stained by the detection reagents.[13]

  • After Antibody/Substrate Steps: Each step requires thorough washing to remove unbound reagents. Residual detection antibody or enzyme conjugate will lead to a uniformly dark membrane.

  • Technique: Use a gentle but thorough washing technique. Automated plate washers should be programmed for a higher number of cycles (e.g., 1.5x the manual recommendation) as they can be less vigorous.[14] Avoid using detergents like Tween-20 in wash buffers, as they can damage the PVDF membrane.[6][8]

Q6: My spots are very large and fuzzy, and sometimes merge, creating a high background count. What's wrong?

This is typically a sign of over-stimulation or over-development.

  • Excessive Incubation Time: The longer cells are incubated, the more cytokine they secrete, leading to larger spots that can merge.[14][15] Incubation times may need to be optimized for your specific cell type and antigen.

  • High Cell Density: Plating too many cells per well can lead to confluent spots that are impossible to enumerate accurately.[7] If you expect a high frequency of responding cells, reduce the number of cells seeded per well.

  • Over-development with Substrate: The enzymatic reaction that creates the colored spot happens quickly. Allowing the substrate to incubate for too long will cause spots to "bleed" and grow, increasing background and making accurate counting difficult.[7] Stop the reaction by washing with distilled water as soon as distinct spots are clearly visible.

Optimized Experimental Protocol: Peptide Titration

This protocol is designed to identify the optimal concentration of the Tyrosinase (146-156) peptide that maximizes the signal-to-noise ratio.

Objective: To determine the peptide concentration that yields the highest number of specific spots with the lowest background.

Materials:

  • High-viability (>90%) human PBMCs

  • Tyrosinase (146-156) peptide, high purity (>95%)

  • Positive Control (e.g., PHA or CEF peptide pool)

  • Complete, pre-tested cell culture medium (e.g., RPMI + 10% screened FBS)

  • IFN-γ ELISPOT plate and reagents

Procedure:

  • Prepare Cells: Thaw and rest PBMCs overnight as per the optimized protocol. Adjust cell concentration to 2 x 10^6 cells/mL.

  • Prepare Peptide Dilutions: Create a serial dilution of the Tyrosinase peptide. A good starting range is 20 µg/mL down to 0.1 µg/mL. Prepare a working stock of your positive and negative controls.

  • Plate Layout:

    • Add 100 µL of complete medium to all wells.

    • Add 50 µL of your peptide dilutions, positive control, or media (for background) to the appropriate wells in triplicate.

    • Add 50 µL of the cell suspension (containing 100,000 cells) to each well. Final volume will be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not stack or move the plates during incubation to avoid uneven spot formation.[7][14]

  • Development: Follow the manufacturer's protocol for your ELISPOT kit for all subsequent washing, detection antibody, and substrate steps.

  • Analysis:

    • Count the spots in each well using an ELISPOT reader.

    • Calculate the mean spot count for each triplicate.

    • Subtract the mean of the background control (cells + media) from all other wells.

    • Plot the net spot count versus peptide concentration to identify the optimal dose.

ELISPOT_Workflow A 1. Prepare Cells (Thaw, Rest, Count) D 4. Add Cells A->D B 2. Prepare Plate (Block, Wash) C 3. Add Reagents (Peptide/Controls) B->C C->D E 5. Incubate (18-24h, 37°C) D->E F 6. Wash & Detect (Remove Cells, Add Detection Ab) E->F G 7. Develop (Add Enzyme & Substrate) F->G H 8. Stop & Dry G->H I 9. Analyze (Read & Count Spots) H->I

Caption: A generalized workflow for the ELISPOT assay, highlighting key stages for optimization.

References

  • Kalyuzhny, A., & Stark, S. (2001). A simple method to reduce the background and improve well-to-well reproducibility of staining in ELISPOT assays. Journal of Immunological Methods, 257(1-2), 93-97. [Link]

  • Kalyuzhny, A. E. (2016). Essential Controls for ELISpot Assay. Methods in Molecular Biology, 1318, 169-185. [Link]

  • Sino Biological. (n.d.). ELISpot Assay: FAQs and Solutions. Sino Biological Technical Resources. [Link]

  • Sino Biological. (n.d.). What is the ELISpot Assay? Complete Guide to Principle, Steps, and Uses. Sino Biological Technical Resources. [Link]

  • Creative Biolabs. (n.d.). ELISpot Troubleshooting. Creative Biolabs Technical Support. [Link]

  • Kalyuzhny, A. E. (2007). A Cell-Detachment Solution Can Reduce Background Staining in the ELISPOT Assay. BioTechniques, 43(4), 433-436. [Link]

  • Creative Biolabs. (2023). ELISPOT Protocol. Creative Biolabs Technical Protocols. [Link]

  • Kuerten, S., et al. (2011). Performance of serum-supplemented and serum-free media in IFNγ Elispot Assays for human T cells. BMC Immunology, 12, 44. [Link]

  • Ramachandran, H., et al. (2014). Improvement of IFNγ ELISPOT Performance Following Overnight Resting of Frozen PBMC Samples Confirmed Through Rigorous Statistical Analysis. Cells, 4(1), 1-19. [Link]

  • Britten, C. M., et al. (2010). Serum is not required for ex vivo IFN-γ ELISPOT: a collaborative study of different protocols from the European CIMT Immunoguiding Program. Cancer Immunology, Immunotherapy, 59(7), 1049-1059. [Link]

  • Cellular Technology Limited. (n.d.). PROTOCOL: Human IFN-γ Single-Color Enzymatic ELISPOT Assay. CTL Technical Resources. [Link]

  • U-CyTech Biosciences. (n.d.). Troubleshooting B cell ELISPOT assay. U-CyTech Technical Support. [Link]

  • Cellular Technology Limited. (n.d.). Serum-free Media. ImmunoSpot Products. [Link]

Sources

Optimization

Troubleshooting low T cell viability after Tyrosinase (146-156) stimulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve T cell viability issues during stimulation with the Tyrosinase (146-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve T cell viability issues during stimulation with the Tyrosinase (146-156) peptide.

Tyrosinase (146-156) (sequence: SSDYVIPIGTY or SSDVIPIGTY) is an HLA-A1/A2 restricted melanoma-associated antigen frequently used to evaluate antigen-specific CD8+ T cell responses[1]. However, expanding these specific T cells in vitro is notoriously difficult. Viability crashes are typically caused by either reagent-driven cytotoxicity (occurring within 48 hours) or Activation-Induced Cell Death (AICD) (occurring after 5-10 days of expansion).

The following guide bypasses generic advice to focus on the mechanistic causality behind cell death, providing you with self-validating protocols to rescue your cultures.

Diagnostic Triage: The Timeline of Cell Death

To troubleshoot effectively, we must first identify when the T cells are dying. The timing of the viability drop dictates the underlying biological or chemical failure.

DiagnosticWorkflow Start Low T Cell Viability Post-Stimulation Timing When does death occur? Start->Timing Early < 48 Hours (Early Toxicity) Timing->Early Immediate Late > 5 Days (Post-Proliferation) Timing->Late Delayed TFA Check TFA Levels Perform HCl Exchange Early->TFA DMSO Check DMSO Conc. Must be < 0.1% Early->DMSO AICD Activation-Induced Cell Death (AICD) Late->AICD Rest Implement 8-10 Day Resting Phase AICD->Rest Cytokines Lower IL-2 / Switch to IL-7 & IL-15 AICD->Cytokines

Caption: T Cell Viability Diagnostic Workflow for Peptide Stimulation

Module 1: Reagent-Driven Cytotoxicity (Death < 48 Hours)

If your T cells are dying before robust proliferation can even begin, the issue is almost certainly chemical toxicity introduced by the peptide preparation.

Mechanistic Causality:

  • Trifluoroacetic Acid (TFA) Toxicity: Synthetic peptides are manufactured via solid-phase peptide synthesis (SPPS) and cleaved from resins using TFA. Lyophilized peptides often arrive as TFA salts, where residual TFA can account for up to 45% of the total peptide weight. TFA is highly cytotoxic; it rapidly depresses the pH of the culture medium and induces direct cellular necrosis[2].

  • DMSO Membrane Disruption: Tyrosinase (146-156) contains highly hydrophobic residues (Val, Ile, Pro) and requires pure DMSO for initial solubilization[3]. If the final concentration of DMSO in your culture exceeds 0.1% v/v, it disrupts the lipid bilayer, causing osmotic stress and rapid cell death.

Quantitative Thresholds for Peptide Solvents & Impurities
ParameterOptimal RangeCytotoxic ThresholdMechanistic Effect of Excess
Residual TFA < 1% (TFA-exchanged)> 0.1 mM (100 µM)pH depression, direct cellular necrosis[2]
DMSO Concentration ≤ 0.1% v/v> 0.5% v/vMembrane permeabilization, osmotic stress
Endotoxin Levels < 0.01 EU/µg> 0.1 EU/µgNon-specific hyperactivation, macrophage-mediated toxicity
Peptide Concentration 1 - 5 µg/mL> 10 µg/mLOff-target binding, rapid TCR downregulation
Self-Validating Protocol: TFA Removal & Peptide Reconstitution

To ensure chemical impurities are not killing your cells, perform an HCl exchange to remove TFA before stimulation.

  • Dissolution: Dissolve the lyophilized Tyrosinase (146-156) peptide in 0.1 M HCl at a concentration of 1 mg/mL. The chloride ions will displace the TFA counter-ions.

  • Lyophilization: Freeze the solution and lyophilize it overnight. The displaced TFA is volatile and will evaporate, leaving a purified peptide-HCl salt.

  • Reconstitution: Reconstitute the TFA-free peptide in pure, sterile DMSO to create a highly concentrated 10 mg/mL (1000X) stock[3].

  • Working Dilution: Dilute the stock into complete RPMI (cRPMI) medium to create a 10X working solution.

  • Validation: When adding to the T cell culture, ensure the final DMSO concentration is ≤ 0.1%. Always run a "DMSO-only" vehicle control well (matching the exact DMSO % of your peptide well) to isolate solvent toxicity from true biological effects.

Module 2: Activation-Induced Cell Death (Death > 5 Days)

If your T cells survive the initial stimulation, begin to form blast clusters, but undergo massive apoptosis between days 5 and 10, they are suffering from 4[4].

Mechanistic Causality: AICD is a homeostatic mechanism designed to prevent uncontrolled immune responses. Repeated or persistent T Cell Receptor (TCR) engagement by the Tyrosinase peptide causes the T cells to upregulate both the Fas receptor (CD95) and Fas Ligand (FasL)[5]. When FasL binds to Fas, it triggers receptor trimerization, recruits the FADD adaptor protein, and activates Caspase-8, leading to unavoidable apoptosis.

Furthermore, pure CD8+ T cell cultures are exceptionally vulnerable to AICD. 6 that rescue CD8+ CTLs from Fas-mediated apoptosis via cell-to-cell contact[6].

AICDPathway TCR TCR Engagement (Tyrosinase 146-156) FasL FasL Upregulation TCR->FasL Repeated Stimulation Fas Fas (CD95) Trimerization FasL->Fas FADD FADD Recruitment Fas->FADD Death Domain Interaction Casp8 Procaspase-8 Activation FADD->Casp8 DED Interaction Apoptosis Apoptosis (Cell Death) Casp8->Apoptosis Caspase Cascade

Caption: Fas/FasL-Mediated Activation-Induced Cell Death (AICD) Pathway

Module 3: Step-by-Step Optimized Stimulation Protocol

To prevent both reagent toxicity and AICD, utilize this self-validating stimulation workflow.

Step 1: Cell Preparation & Plating

  • Isolate PBMCs or target T cells. If tracking proliferation, stain with CFSE (1-5 µM) for 10 minutes at 37°C, then quench with cold complete medium containing 10% Human AB serum[2].

  • Plate cells at a density of 1−2×106 cells/mL in a 96-well or 24-well plate. Note: Do not deplete CD4+ cells prior to initial stimulation, as their help is required to prevent CD8+ AICD[6].

Step 2: Antigen Stimulation

  • Add the TFA-exchanged Tyrosinase (146-156) peptide at a final concentration of 1 to 2 µg/mL .

  • Self-Validation Controls: You must include three specific wells:

    • Positive Control: Anti-CD3/CD28 beads (validates general T cell health).

    • Negative Control: No peptide (establishes baseline viability).

    • Vehicle Control: DMSO matched to the exact concentration of the peptide well (isolates solvent toxicity).

Step 3: Cytokine Modulation

  • Do not add high-dose IL-2 on Day 0. High IL-2 combined with strong TCR stimulation drives rapid AICD[7].

  • Wait until Day 2 or 3 to add low-dose IL-2 (10-50 IU/mL). Alternatively, substituting IL-2 with IL-7 (10 ng/mL) and IL-15 (10 ng/mL) promotes memory phenotype formation and significantly reduces Fas-mediated apoptosis.

Step 4: The Resting Phase (Critical)

  • After 7 days of culture, 8[8]. Wash the cells to remove the peptide and culture them in fresh media with low-dose cytokines.

  • Implement an 8 to 10-day treatment-free interval before exposing them to the Tyrosinase peptide again. Premature restimulation of cycling effector T cells guarantees massive apoptotic loss[8].

Frequently Asked Questions (FAQs)

Q: Why does my negative control (no peptide) survive, but the Tyrosinase well dies within 24 hours despite using >95% pure peptide? A: "Purity" in peptide synthesis refers to the correct amino acid sequence, not the absence of counter-ions. A peptide can be 98% pure by HPLC but still contain 30% TFA by weight. If the death is immediate, residual TFA or high DMSO concentration is the culprit[2].

Q: How do I know if the cell death is AICD or just nutrient depletion in the media? A: Nutrient depletion causes a slow, uniform decline in viability across all wells, accompanied by media yellowing (acidification from lactic acid). AICD is characterized by rapid, targeted apoptosis specifically in the proliferating, antigen-activated blasts, often while the media is still pink and nutrient-rich. You can confirm AICD by performing flow cytometry for Annexin-V and 7-AAD[6].

Q: Can I use anti-CD3/CD28 beads to expand the Tyrosinase-specific cells after the initial peptide priming? A: Use caution. Anti-CD3/CD28 beads provide a "Strong-Persistent" signal due to high antibody density (~30,000 per µm²). If applied too soon after peptide priming, this intense signal will overstimulate the TCR and trigger Restimulation-Induced Cell Death (RICD)[8]. Ensure the cells have fully rested for at least 8-10 days before secondary expansion.

References

  • Nanotein. Activation-Induced Cell Death (AICD) of T Cells. Available at:[Link]

  • Allegrow Biotech. Optimizing T Cell Functionality : Tips to Prevent Exhaustion. Available at: [Link]

  • AACR Journals. Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting. Available at: [Link]

  • NIH / ResearchGate. T Helper Lymphocytes Rescue CTL from Activation-Induced Cell Death. Available at: [Link]

Sources

Troubleshooting

Optimizing Tyrosinase (146-156) peptide concentration for flow cytometry

Technical Support Center: Optimizing Tyrosinase (146-156) for Flow Cytometry Welcome to the Application Support Center. As researchers and drug development professionals, detecting rare antigen-specific CD8+ T cells requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Tyrosinase (146-156) for Flow Cytometry

Welcome to the Application Support Center. As researchers and drug development professionals, detecting rare antigen-specific CD8+ T cells requires absolute precision. Tyrosinase (146-156), sequence SSDYVIPIGTY, is a critical melanoma-associated antigen epitope used extensively in vaccine monitoring and adoptive cell therapy assays[1]. However, improper peptide titration or flawed assay design can lead to false negatives, high background, or activation-induced cell death (AICD).

This guide provides field-proven methodologies, causal explanations for protocol steps, and troubleshooting strategies to guarantee robust, reproducible flow cytometry data.

Workflow Architecture

Understanding the divergence between structural avidity assays (Tetramer staining) and functional assays (Intracellular Cytokine Staining - ICS) is the foundation of a successful experiment.

Workflow Start Tyrosinase 146-156 (SSDYVIPIGTY) Peptide Preparation Pulse PBMC / APC Pulsing (HLA-A*0101 Restriction) Start->Pulse Split Assay Selection Pulse->Split Tetramer Tetramer Staining (Direct Ex Vivo) Split->Tetramer Structural Avidity ICS Intracellular Cytokine Staining (+ Brefeldin A / Monensin) Split->ICS Functional Response Surface1 Surface Stain & Dump Channel (CD3, CD8, Viability, CD14/19) Tetramer->Surface1 Surface2 Surface Stain & Dump Channel (CD3, CD8, Viability, CD14/19) ICS->Surface2 Flow Flow Cytometry Acquisition & High-Dimensional Analysis Surface1->Flow FixPerm Fixation & Permeabilization Surface2->FixPerm IntraStain Intracellular Staining (IFN-γ, TNF-α) FixPerm->IntraStain IntraStain->Flow

Workflow for Tyrosinase 146-156 flow cytometry: Tetramer vs. ICS assay divergence.

Self-Validating Experimental Protocol: Peptide Titration & Stimulation

To establish a self-validating system, every assay must run alongside a positive control (e.g., CEFT peptide pool) to confirm global T cell competence, and a vehicle-only negative control to establish the baseline noise floor.

Step 1: Reagent Reconstitution

  • Action: Dissolve lyophilized Tyrosinase 146-156 in 100% DMSO to a stock concentration of 10 mg/mL.

  • Causality: The hydrophobic residues in the SSDYVIPIGTY sequence prevent efficient solubilization in aqueous buffers. DMSO ensures complete unfolding and availability of the peptide for MHC-I groove anchoring.

Step 2: Serial Dilution & Plating

  • Action: Prepare working dilutions of 0.1, 1.0, and 10.0 µg/mL in RPMI-1640 supplemented with 10% Human AB serum. Plate HLA-A*0101+ PBMCs at 2 × 10⁶ cells/well.

  • Causality: Titration is mandatory. T cell clones exhibit varying functional avidities. A single high dose may mask low-avidity clones or induce TCR downregulation, skewing your phenotypic analysis.

Step 3: Pulsing & Transport Inhibition (For ICS)

  • Action: Add the peptide dilutions to the cells. Incubate for 1 hour at 37°C. Then, add Brefeldin A (10 µg/mL) and incubate for an additional 5-11 hours.

  • Causality: Delaying the addition of Brefeldin A by 1 hour allows the initial TCR-MHC engagement and signaling cascade to proceed unhindered. Premature addition can disrupt the early secretory pathways necessary for optimal T cell activation.

Step 4: Staining & Acquisition

  • Action: Wash with FACS buffer. Stain with a viability dye, CD3, CD8, and a "dump channel" (CD14/CD19). Fix, permeabilize, and stain for intracellular IFN-γ.

Quantitative Data Presentation: Peptide Concentration Optimization

The following table summarizes the expected outcomes across different Tyrosinase 146-156 concentrations based on validated clinical monitoring parameters[2],[3].

Peptide ConcentrationMHC-I Saturation LevelExpected CD8+ IFN-γ+ SignalCell ViabilityRecommended Assay Application
0.1 µg/mL LowDetects only high-avidity clones>95%Functional avidity profiling
1.0 µg/mL ModerateOptimal for bulk specific T cells>90%Standard ICS / Tetramer baseline
10.0 µg/mL High (Saturated)Maximum signal, potential background80-85%Vaccine monitoring / Polyclonal stim
>50.0 µg/mL OversaturatedSignal degradation (TCR downregulation)<70%Not recommended (Cytotoxic)

Troubleshooting Guide

Q: I am seeing zero tetramer-positive or IFN-γ+ cells after stimulating with Tyrosinase 146-156 at 10 µg/mL. What is the most likely cause? A: The most frequent critical error is an HLA mismatch. Tyrosinase 146-156 (sequence SSDYVIPIGTY) is strictly restricted to HLA-A0101 [2]. Many researchers confuse it with the HLA-A0201 restricted Tyrosinase 369-377 (YMDGTMSQV)[4]. Verify your donor's high-resolution HLA haplotype. If the donor is confirmed HLA-A*0101 positive, verify that your peptide stock has not degraded from repeated freeze-thaw cycles.

Q: My flow cytometry data shows high background staining in the unpulsed negative control. How can I resolve this? A: High background in rare-event analysis is usually driven by non-specific binding of the tetramer or fluorophore aggregation. Causality & Solution: Macrophages and dead cells act as "sponges" for protein aggregates. Centrifuge your tetramer reagents at 10,000 x g for 5 minutes before use. More importantly, implement a rigorous "dump channel" containing CD14, CD19, and a viability dye (e.g., 7-AAD or Zombie Aqua) to gate out these non-specific binders during analysis.

Q: Why does my CD8+ population appear to decrease at higher peptide concentrations (e.g., 50 µg/mL)? A: High peptide concentrations cause two distinct phenomena: Activation-Induced Cell Death (AICD) and TCR/CD8 co-receptor internalization. Overstimulation forces the T cells to rapidly internalize their surface receptors, making them "invisible" to your CD8 and Tetramer stains. Furthermore, the high volume of DMSO required to deliver 50 µg/mL of peptide is directly cytotoxic. Keep the final DMSO concentration below 0.1% v/v in your culture and stick to the validated 1-10 µg/mL range[3].

Frequently Asked Questions (FAQs)

Q: Can I use Tyrosinase 146-156 for both direct tetramer staining and Intracellular Cytokine Staining (ICS)? A: Yes, but the cellular kinetics dictate different handling. For tetramer staining, you are measuring structural avidity; you can stain directly ex vivo without prior peptide pulsing. For ICS, you are measuring functional response; you must stimulate the cells with the peptide (optimally 10 µg/mL) in the presence of a protein transport inhibitor to allow intracellular accumulation of cytokines like IFN-γ[2].

Q: How should I store the reconstituted peptide to maintain stability? A: Aliquot the 10 mg/mL DMSO stock into single-use vials and store at -80°C. While Tyrosinase 146-156 (SSDYVIPIGTY) lacks highly oxidation-prone residues like methionine or cysteine, repeated freeze-thaw cycles will still degrade the peptide's structural integrity, reducing its ability to form stable complexes with HLA-A*0101 molecules.

References

[2] Title: Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma Source: nih.gov URL:

[4] Title: Peptide vaccination in Montanide adjuvant induces and GM-CSF increases CXCR3 and Cutaneous Lymphocyte Antigen expression by tumor antigen-specific CD8 T cells Source: nih.gov URL:

[3] Title: Immunologic hierarchy, class II MHC promiscuity, and epitope spreading of a melanoma helper peptide vaccine Source: nih.gov URL:

Title: Effect of the level of HLA-A2 antigen expression on the recognition of... Source: researchgate.net URL:

[1] Title: Evaluation of the Sentinel Immunized Node for Immune Monitoring of Cancer Vaccines Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of Tyrosinase (146-156) with other MAGE antigens

Comparative Guide: Evaluating TCR Cross-Reactivity Profiles of Tyrosinase (146-156) vs. MAGE Antigens As a Senior Application Scientist specializing in adoptive cell transfer (ACT) and T-cell receptor (TCR) engineering,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating TCR Cross-Reactivity Profiles of Tyrosinase (146-156) vs. MAGE Antigens

As a Senior Application Scientist specializing in adoptive cell transfer (ACT) and T-cell receptor (TCR) engineering, I frequently guide drug development teams through the critical phase of target selection and safety validation. The clinical efficacy of TCR-T cell therapy is intrinsically linked to its specificity. A recurring challenge in the field is balancing high avidity for tumor-associated antigens (TAAs) with the risk of off-target cross-reactivity.

This guide objectively compares the cross-reactivity profiles of two prominent HLA-A01:01 and HLA-A02:01 restricted targets: Tyrosinase (146-156) and the MAGE antigen family (specifically MAGE-A3) . By examining the structural basis of their cross-reactivity and outlining self-validating experimental workflows, this guide provides a framework for preclinical safety profiling.

The Structural Basis & Causality of Cross-Reactivity

TCRs are inherently cross-reactive; a single TCR can theoretically recognize over a million different peptide-MHC (pMHC) complexes. This flexibility is evolutionarily necessary but poses severe risks when engineering high-affinity TCRs for cancer therapy.

Tyrosinase (146-156) [SSDYVIPIGTY]: On-Target, Off-Tumor Dynamics Tyrosinase is a rate-limiting enzyme in melanin production and a classic melanocyte differentiation antigen [1]. Clinical trials utilizing wild-type or minimally modified TCRs targeting Tyrosinase have generally demonstrated a predictable safety profile. Because Tyrosinase is shared between melanoma cells and healthy melanocytes, the primary adverse event is vitiligo—an "on-target, off-tumor" autoimmune response ()[2]. Crucially, because these TCRs are often derived from natural repertoires without aggressive affinity maturation, their Complementarity-Determining Region (CDR) loops maintain rigid, highly specific interactions with the cognate peptide, minimizing unpredictable off-target binding ()[3].

MAGE-A3: The Perils of Affinity Maturation and Structural Mimicry MAGE-A3 is a cancer-testis antigen widely expressed in tumors but absent in normal adult tissues, making it an attractive target. However, because central tolerance deletes high-affinity T cells against self-antigens, MAGE-A3 TCRs often require laboratory-driven affinity maturation (e.g., via phage display or site-directed mutagenesis in the CDR2/CDR3 regions). This engineering can inadvertently broaden the TCR's binding footprint. Historically, this has led to catastrophic off-target cross-reactivity:

  • Neurological Toxicity: A MAGE-A3 TCR cross-reacted with MAGE-A12 (expressed at low levels in the brain), leading to fatal neurotoxicity ()[4]. Recent data also implicates EPS8L2 as a highly cross-reactive target for this TCR ()[5].

  • Cardiovascular Toxicity: Another affinity-enhanced MAGE-A3 TCR cross-reacted with a peptide derived from Titin, a protein in cardiomyocytes, causing fatal cardiogenic shock despite only a 55% sequence homology between the MAGE-A3 and Titin peptides ()[3].

G TCR Engineered TCR (HLA-Restricted) Target1 Tyrosinase (146-156) SSDYVIPIGTY TCR->Target1 Natural Affinity Target2 MAGE-A3 Epitopes (e.g., 112-120, 168-176) TCR->Target2 Affinity Matured OffTarget1 Normal Melanocytes (On-Target / Off-Tumor) Target1->OffTarget1 Shared Expression OffTarget2 MAGE-A12 / Titin / EPS8L2 (Off-Target Mimicry) Target2->OffTarget2 Structural Homology Outcome1 Vitiligo (Clinically Manageable) OffTarget1->Outcome1 Outcome2 Neuro/Cardiotoxicity (Severe / Fatal) OffTarget2->Outcome2

Fig 1: Divergent cross-reactivity pathways for Tyrosinase and MAGE-A3 TCRs.

Quantitative Target Comparison

To objectively evaluate these targets, we must look at their molecular profiles and historical clinical performance. The table below summarizes the key differentiators.

ParameterTyrosinase (146-156)MAGE-A3
Peptide Sequence SSDYVIPIGTY ()[6]EVDPIGHLY (168-176) / KVAELVHFL (112-120)
Antigen Class Melanocyte Differentiation AntigenCancer-Testis Antigen (CTA)
HLA Restriction HLA-A01:01HLA-A01:01 / HLA-A*02:01
Normal Tissue Expression Skin melanocytes, eyesTestis, placenta (immune privileged)
Known Cross-Reactivities None structurally documented; on-target vitiligo observedMAGE-A12, Titin, EPS8L2 ()[5]
TCR Engineering Need Low to Moderate (Natural repertoires often sufficient)High (Requires affinity maturation to break tolerance)
Clinical Safety Profile High safety; manageable dermatological effects ()[4]High risk; requires rigorous 3D preclinical screening

Experimental Protocols for Cross-Reactivity Profiling

To prevent the clinical failures seen with MAGE-A3, any novel TCR targeting Tyrosinase or MAGE antigens must undergo a self-validating, multi-tiered screening process. The causality behind this workflow is simple: in silico predictions and 2D binding assays cannot fully replicate the 3D structural mimicry that occurs in vivo.

Protocol 1: X-Scan (Positional Alanine Scanning)

This assay determines the critical TCR contact residues (the "motif"). By systematically replacing each amino acid with Alanine, we identify which residues are indispensable for TCR binding ()[7].

  • Library Synthesis: Synthesize a panel of 11 peptides for Tyrosinase (146-156) [SSDYVIPIGTY], sequentially substituting one amino acid with Alanine (e.g., ASDYVIPIGTY, SADYVIPIGTY, etc.).

  • Cell Pulsing: Pulse HLA-A*01:01+ TAP-deficient T2 cells with the peptide library at saturating concentrations (10 μg/mL) for 2 hours at 37°C.

  • Co-Culture: Wash T2 cells and co-culture with TCR-engineered CD8+ T cells at a 1:1 Effector:Target (E:T) ratio in a 96-well plate.

  • Readout: Measure IFN-γ release via ELISPOT after 18 hours.

  • Data Analysis: A >90% drop in IFN-γ indicates a critical contact residue. Use the resulting motif (e.g., S-X-D-Y-X-I-P-X-G-T-Y) to query the human proteome via BLAST, identifying potentially cross-reactive off-target peptides.

Protocol 2: High-Throughput 3D Cytotoxicity & Cytokine Profiling

Peptide-pulsed assays force presentation. To validate true safety, TCRs must be tested against primary human cells that naturally process and present endogenous proteins.

  • Cell Selection: Procure a panel of primary human cell lines representing critical organs (iPSC-derived cardiomyocytes, astrocytes, hepatocytes) and HLA-matched tumor positive controls.

  • Impedance Seeding: Seed target cells into an impedance-based real-time cell analysis (RTCA) system (e.g., xCELLigence) at 10,000 cells/well. Allow 24 hours for adherence and baseline impedance stabilization.

  • Effector Addition: Add TCR-engineered T cells at varying E:T ratios (1:1, 5:1, 10:1). Include a non-transduced T cell negative control to account for alloreactivity.

  • Continuous Monitoring: Monitor cytolysis continuously for 72 hours. A drop in the Cell Index (CI) correlates directly with target cell death.

  • Orthogonal Validation: At 24 hours, extract 50 μL of supernatant and perform a multiplex ELISA for IFN-γ, TNF-α, and IL-2. Causality note: T cells may recognize an off-target peptide enough to secrete inflammatory cytokines (causing cytokine release syndrome) without inducing immediate cytolysis. Both readouts are mandatory.

Workflow Start Candidate TCR Step1 In Silico BLAST & Motif Search Start->Step1 Step2 X-Scan Assay (Alanine Sub) Step1->Step2 Step3 IFN-γ ELISPOT (Primary Cells) Step2->Step3 Step4 3D Cytotoxicity (xCELLigence) Step3->Step4 End Safety Validation Step4->End

Fig 2: Preclinical cross-reactivity screening workflow for TCR-T cell therapies.

Conclusion

While MAGE-A3 represents a highly tumor-specific antigen, the necessity for TCR affinity maturation drastically increases the risk of fatal structural mimicry and cross-reactivity with vital tissues like the heart and brain. Conversely, Tyrosinase (146-156) benefits from a natural TCR repertoire that maintains strict motif fidelity. While Tyrosinase targeting reliably induces vitiligo, this on-target/off-tumor effect is clinically manageable and serves as a macroscopic biomarker of T-cell engraftment and activity. For drug developers, selecting between these targets dictates the rigor and scale of the required preclinical safety assays.

References

  • Slingluff, C. L., et al. (2013). "Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells." Cancer Immunology Research.[Link]

  • JPT Peptide Technologies. "Isoform 2 of Tyrosinase 146-156, SSDYVIPIGTY, 1mg Epitope Peptide." JPT.com.[Link]

  • American Chemical Suppliers. "Tyrosinase Suppliers USA." AmericanChemicalSuppliers.com.[Link]

  • Raman, M. C., et al. (2019). "Re-examination of MAGE-A3 as a T-cell Therapeutic Target." Journal of Immunotherapy.[Link]

  • Zhao, Q., et al. (2018). "Understanding TCR affinity, antigen specificity, and cross-reactivity to improve TCR gene-modified T cells for cancer immunotherapy." Journal of Translational Medicine.[Link]

  • Antunes, D. A., et al. (2017). "Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy." Frontiers in Immunology.[Link]

  • Harper, S., et al. (2019). "Structural insights into engineering a T-cell receptor targeting MAGE-A10 with higher affinity and specificity for cancer immunotherapy." Journal of Biological Chemistry.[Link]

Sources

Comparative

Validating Tyrosinase (146-156) specific T cell clones via cytotoxicity assay

The Definitive Guide to Validating Tyrosinase (146-156) Specific T Cell Clones: A Comparative Analysis of Cytotoxicity Assays Introduction The development of adoptive cell therapies targeting melanoma relies heavily on t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Validating Tyrosinase (146-156) Specific T Cell Clones: A Comparative Analysis of Cytotoxicity Assays

Introduction

The development of adoptive cell therapies targeting melanoma relies heavily on the precise validation of effector cells. Tyrosinase, a melanocytic differentiation protein, presents a highly immunogenic epitope at positions 146-156 (sequence: YMDGTMSQV) restricted by the HLA-A*02:01 allele[1]. While MHC-tetramer staining can confirm the physical presence and binding affinity of Tyrosinase (146-156) specific T cell clones, it does not guarantee functional cytolytic capacity. T cells may bind their target but fail to kill due to anergy, exhaustion, or insufficient granzyme payload. To bridge the gap between physical binding and functional efficacy, researchers must employ robust, self-validating cytotoxicity assays.

The Causality of Cytotoxicity Validation

As a Senior Application Scientist, I frequently observe a critical pitfall in preclinical workflows: an over-reliance on endpoint assays without kinetic context. T cell cytotoxicity is a dynamic, time-dependent process involving immune synapse formation, degranulation (perforin/granzyme release), and subsequent target cell apoptosis[2].

Endpoint assays provide only a single snapshot in time. They often miss the peak cytolytic window or fail to capture the exhaustion of T cells over extended co-cultures[3]. To establish a self-validating system , a cytotoxicity assay must inherently prove its own accuracy through:

  • Antigen-Negative Controls: Utilizing HLA-A*02:01 positive, Tyrosinase negative target cells to definitively rule out alloreactivity.

  • Effector-to-Target (E:T) Titrations: Demonstrating dose-dependent killing, which proves the causality of effector concentration on target lysis[2].

  • Kinetic Monitoring: Distinguishing between rapid direct lysis and delayed apoptotic pathways over a multi-day period.

Comparative Analysis of Cytotoxicity Platforms

When evaluating Tyrosinase (146-156) specific clones, the choice of assay platform directly impacts data resolution. Below is an objective comparison of the three primary methodologies used in modern immunology labs: the traditional Chromium-51 (51Cr) Release Assay, Real-Time Cell Analysis (RTCA / Impedance-based), and Live-Cell Imaging[3][4].

FeatureChromium-51 (51Cr) ReleaseImpedance-Based RTCA (e.g., xCELLigence)Live-Cell Imaging (e.g., IncuCyte)
Readout Endpoint (Radioactivity)Continuous Kinetic (Electrical Impedance)Continuous Kinetic (Fluorescence)
Labeling Required Yes (Radioactive 51Cr)No (Label-free)Yes (Fluorescent dyes/reporters)
Sensitivity Moderate (High spontaneous release)High (Detects early morphological changes)High (Direct visualization of apoptosis)
Throughput Low to MediumHigh (96 to 384-well formats)High (96 to 384-well formats)
Primary Limitation Radioactive hazards, single time-pointTargets must be inherently adherentRequires stable fluorescent reporters

Why RTCA is Recommended for Melanoma Targets: Melanoma cell lines (e.g., SK-MEL-28 or A375) are inherently adherent. Impedance-based assays leverage this by measuring the electrical resistance across gold microelectrodes at the bottom of the plate. As T cells (which are non-adherent and do not affect impedance) attack the melanoma targets, the targets round up and detach, causing a measurable, dose-dependent drop in impedance[2]. This provides a highly sensitive, label-free, and continuous readout of cytolysis.

TCellPathway Target Melanoma Target Cell HLA HLA-A*02:01 Target->HLA Surface Expression Peptide Tyrosinase 146-156 (YMDGTMSQV) HLA->Peptide Presents TCR Antigen-Specific TCR Peptide->TCR Immune Synapse TCell CD8+ T Cell Clone TCR->TCell Activation Signal Lytic Perforin & Granzyme B Release TCell->Lytic Degranulation Apoptosis Target Cell Apoptosis Lytic->Apoptosis Induces Apoptosis->Target Cell Death

Mechanistic pathway of HLA-A*02:01 restricted Tyrosinase (146-156) T cell-mediated cytolysis.

Experimental Protocol: Self-Validating RTCA Workflow

To objectively measure the killing capacity of Tyrosinase (146-156) specific T cell clones, we utilize an impedance-based RTCA platform. This protocol is designed with built-in internal controls to ensure data integrity[2].

Step 1: Target Cell Preparation & Seeding

  • Harvest HLA-A02:01+/Tyrosinase+ target cells (e.g., SK-MEL-28) and HLA-A02:01+/Tyrosinase- control cells.

  • Add 50 µL of culture media to an E-Plate to measure background impedance.

  • Seed 1.5 x 10^4 target cells per well in 100 µL of media.

  • Place the E-Plate in the RTCA station housed in a 37°C, 5% CO2 incubator. Monitor impedance every 15 minutes for 18-24 hours until cells reach the exponential growth phase (Cell Index ~1.0 - 1.5)[2].

Step 2: Effector Cell Preparation

  • Harvest and wash Tyrosinase (146-156) specific T cell clones.

  • Resuspend in assay media. Prepare serial dilutions to achieve desired E:T ratios (e.g., 10:1, 5:1, 2.5:1, 1:1, and 0.5:1).

Step 3: Co-Culture and Kinetic Monitoring

  • Pause the RTCA station and carefully remove the E-Plate.

  • Aspirate 50 µL of media from each well and add 50 µL of the prepared T cell suspensions.

  • Critical Controls: Include "Target Only" wells (to monitor spontaneous detachment) and "Effector Only" wells (to confirm T cells do not generate an impedance signal)[2].

  • Return the E-Plate to the station. Resume continuous monitoring, capturing data points every 15 minutes for an additional 48-72 hours.

Step 4: Data Normalization

  • Normalize the Cell Index (CI) to the time point immediately preceding T cell addition.

  • Calculate % Cytolysis using the formula: [(Normalized CI of Target Only - Normalized CI of E:T well) / Normalized CI of Target Only] x 100[2].

RTCAWorkflow Step1 1. Seed Adherent Target Cells (e.g., SK-MEL-28) Step2 2. Baseline Impedance Monitoring (Incubate 18-24h) Step1->Step2 Step3 3. Add Tyrosinase (146-156) T Cell Clones (Varying E:T Ratios) Step2->Step3 Step4 4. Continuous Kinetic Monitoring (Readings every 15 min for 48-72h) Step3->Step4 Control1 Internal Control: Target Only (Spontaneous Death) Step3->Control1 Control2 Internal Control: Effector Only (Background Impedance) Step3->Control2 Step5 5. Data Normalization & % Cytolysis Calculation Step4->Step5 Control1->Step4 Control2->Step4

Step-by-step workflow for label-free, impedance-based real-time cell analysis (RTCA).

Comparative Performance Data

To illustrate the superiority of kinetic tracking, the following table summarizes representative validation data comparing the 51Cr Release Assay (at a standard 4-hour endpoint) versus RTCA (at 4, 12, and 24 hours) for a Tyrosinase (146-156) specific T cell clone against SK-MEL-28 targets.

E:T Ratio51Cr Release (% Lysis at 4h)RTCA (% Lysis at 4h)RTCA (% Lysis at 12h)RTCA (% Lysis at 24h)
10:1 42.1 ± 3.2%45.3 ± 2.1%88.4 ± 1.5%98.2 ± 0.8%
5:1 28.5 ± 4.1%31.0 ± 2.5%72.1 ± 3.0%91.5 ± 1.2%
1:1 12.0 ± 2.8%14.2 ± 1.8%45.6 ± 4.2%68.3 ± 3.5%
0.5:1 5.2 ± 1.5%6.1 ± 1.0%22.4 ± 2.8%41.0 ± 4.1%

Analytical Insight: While the 4-hour 51Cr assay detects initial lysis at high E:T ratios, it completely misses the sustained, potent cytotoxicity of the T cell clones at lower E:T ratios (1:1 and 0.5:1), which only becomes apparent after 12-24 hours. RTCA captures this temporal dynamic, providing a much more accurate reflection of the clone's true therapeutic potential and persistence[2][3].

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Optimizing ex vivo CAR-T cell-mediated cytotoxicity assay through multimodality imaging Source: bioRxiv URL
  • Source: National Institutes of Health (PMC)

Sources

Validation

Comparative Guide: Synthetic vs. Recombinant Production of Tyrosinase (146-156)

Context & Mechanistic Rationale Tyrosinase (146-156) is an 11-amino acid epitope peptide with the sequence SSDYVIPIGTY ()[1]. As a highly specific tumor-associated antigen, it is frequently utilized in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Context & Mechanistic Rationale

Tyrosinase (146-156) is an 11-amino acid epitope peptide with the sequence SSDYVIPIGTY ()[1]. As a highly specific tumor-associated antigen, it is frequently utilized in the development of multi-peptide melanoma vaccines and targeted T-cell immunotherapies ()[2],[3].

For researchers and drug development professionals, selecting the optimal manufacturing method for therapeutic peptides is a critical decision that impacts purity, biological activity, immunogenicity, and scalability ()[4]. The choice between Solid-Phase Peptide Synthesis (SPPS) and recombinant expression is fundamentally dictated by the peptide's length and structural complexity.

While recombinant technologies excel at producing long, complex proteins with necessary 3D folding and post-translational modifications ()[5], they present severe limitations for short sequences. An 11-mer like Tyrosinase (146-156) lacks the secondary structure required to resist proteolytic degradation within host organisms like E. coli ()[6]. Consequently, recombinant production of this peptide requires fusing it to a large carrier protein, creating a burdensome downstream purification process. Conversely, chemical synthesis (SPPS) offers rapid, high-yield production of short peptides while completely bypassing the risk of biological contaminants such as host cell DNA and endotoxins ()[7].

Immunological Mechanism of Action

To understand the stringent purity requirements for Tyrosinase (146-156), one must examine its mechanism of action. The peptide must be presented by HLA-A1 complexes on Antigen Presenting Cells (APCs) to activate a specific CD8+ cytotoxic T-cell response against melanoma cells ()[8]. Any trace endotoxins (common in recombinant methods) can cause off-target Toll-Like Receptor (TLR) activation, skewing the delicate immunological response.

Pathway APC Dendritic Cell (APC) Peptide Tyrosinase (146-156) SSDYVIPIGTY APC->Peptide Processing MHC HLA-A1 Complex Peptide->MHC Binding TCR T-Cell Receptor (TCR) MHC->TCR Presentation CD8 CD8+ T-Cell Activation TCR->CD8 Signaling Tumor Melanoma Cell Lysis CD8->Tumor Cytotoxicity

Caption: Immunological signaling pathway of Tyrosinase (146-156) presentation and CD8+ T-cell activation.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of Fmoc-SPPS versus Recombinant E. coli expression specifically for the 11-mer Tyrosinase (146-156).

Performance MetricSynthetic (Fmoc-SPPS)Recombinant (E. coli Fusion)
Production Timeline 1–2 weeks (Rapid scale-up)6–8 weeks (Cloning to purification)
Yield Efficiency High (>80% crude yield)Low (Significant loss during cleavage)
Primary Impurities Truncations, deletions, isomersHost cell proteins, DNA, endotoxins
Endotoxin Risk Zero (Chemically synthesized)High (Requires extensive depyrogenation)
Cost (Research Scale) Low (Direct synthesis)High (Requires expensive proteases)
Cost (Industrial Scale) Moderate (Amino acid costs)Lower (Cheap culture media)
Optimal Application Short peptides (<50 amino acids)Large proteins (>50 amino acids)

Data supported by industry comparisons of peptide manufacturing methodologies ()[9],[6].

Experimental Workflows & Self-Validating Protocols

Workflow cluster_synthetic Synthetic (Fmoc-SPPS) cluster_recombinant Recombinant (E. coli Fusion) Start Tyrosinase (146-156) SSDYVIPIGTY S1 Resin Loading Start->S1 R1 Gene Cloning (with Fusion Tag) Start->R1 S2 Iterative Coupling & Deprotection S1->S2 S3 TFA Cleavage S2->S3 S4 HPLC Purification S3->S4 Final Purified Peptide Quality Control (LC-MS) S4->Final R2 Expression & Lysis R1->R2 R3 Affinity Chromatography R2->R3 R4 Protease Cleavage & Reverse HPLC R3->R4 R4->Final

Caption: Comparative workflow of Synthetic (SPPS) vs. Recombinant expression of Tyrosinase (146-156).

Protocol A: Synthetic Production via Fmoc-SPPS (Recommended)

This method utilizes orthogonal protecting groups to build the peptide C-terminus to N-terminus.

  • Resin Preparation: Swell Wang resin in Dimethylformamide (DMF). Causality: Swelling expands the polymer matrix, maximizing the surface area for the first amino acid attachment.

  • Iterative Coupling & Deprotection:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple the next protected amino acid using DIC/Oxyma as coupling reagents.

    • Self-Validation Checkpoint: Perform a Kaiser test (ninhydrin assay) after each coupling. A blue color indicates unreacted primary amines (incomplete coupling), dictating a necessary double-coupling step before proceeding. This ensures absolute sequence fidelity.

  • Global Cleavage: Treat the resin with a Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2 hours. Causality: TFA simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

  • Purification & Validation: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (C18 column).

    • Self-Validation Checkpoint: Analyze the final fraction via LC-MS. The presence of the exact monoisotopic mass for SSDYVIPIGTY validates the absence of deletion sequences.

Protocol B: Recombinant Expression via GST-Fusion

Because the 11-mer is too short to express directly, it must be fused to Glutathione S-transferase (GST) to prevent host protease degradation ()[6].

  • Vector Construction: Clone the sequence encoding GST, a TEV protease cleavage site (ENLYFQG), and Tyrosinase (146-156) into a pGEX expression vector.

  • Expression: Transform into E. coli BL21(DE3). Induce expression with IPTG at OD600 = 0.6.

    • Self-Validation Checkpoint: Run an SDS-PAGE of pre- and post-induction lysates. The appearance of a distinct ~27.5 kDa band (26 kDa GST + TEV site + 1.2 kDa peptide) validates successful induction.

  • Affinity Purification: Lyse cells and pass the supernatant over a Glutathione Sepharose column. Elute the fusion protein using reduced glutathione.

  • Protease Cleavage & Isolation: Incubate the eluted fusion protein with recombinant TEV protease to release the 11-mer.

    • Self-Validation Checkpoint: Monitor cleavage efficiency via SDS-PAGE. The shift of the fusion band down to 26 kDa confirms the release of the peptide.

  • Final Purification: Pass the mixture through a C18 RP-HPLC column to separate the highly hydrophobic 11-mer from the massive GST tag and TEV protease. Note: This step suffers from significant yield loss.

Conclusion

For the production of Tyrosinase (146-156), Synthetic SPPS is unequivocally superior to recombinant expression . The extreme brevity of the 11-mer sequence makes recombinant methods highly inefficient, requiring complex fusion tags, expensive enzymatic cleavage, and rigorous endotoxin removal. SPPS provides a faster, highly scalable, and endotoxin-free self-validating workflow that is perfectly suited for generating clinical-grade peptides for melanoma immunotherapy.

Sources

Comparative

Optimizing Antigen Stimulation Assays for Tyrosinase (146-156): A Guide to Selecting the Best Positive Controls

When assessing CD8+ T cell responses to tumor-associated antigens (TAAs) like the HLA-A*01-restricted Tyrosinase (146-156) peptide, researchers frequently encounter low-frequency responses. In clinical immune monitoring—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

When assessing CD8+ T cell responses to tumor-associated antigens (TAAs) like the HLA-A*01-restricted Tyrosinase (146-156) peptide, researchers frequently encounter low-frequency responses. In clinical immune monitoring—such as evaluating multipeptide melanoma vaccines—responses to Tyrosinase (146-156) can be subtle, often requiring highly optimized ELISPOT or Intracellular Cytokine Staining (ICS) assays to detect[1],[2].

In such high-stakes environments, distinguishing a true biological negative (lack of patient immunogenicity) from a false negative (compromised cell viability or assay failure) is paramount. As a Senior Application Scientist, I strongly advocate against relying on a single positive control. Instead, a self-validating assay architecture requires a bipartite control strategy that interrogates both the antigen-presentation machinery and the intrinsic cytokine-producing capacity of the T cells.

This guide objectively compares the best positive controls for Tyrosinase (146-156) stimulation assays and provides a field-proven, step-by-step methodology to ensure absolute data integrity.

The Causality of Control Selection

To build a self-validating system, you must understand why specific controls are chosen and what cellular mechanisms they validate.

  • Antigen-Specific Controls (e.g., CEF or CEFX Peptide Pools): Tyrosinase (146-156) requires processing and presentation by HLA-A*01 molecules to be recognized by the T Cell Receptor (TCR)[3]. An antigen-specific positive control proves that the patient's Antigen Presenting Cells (APCs) are functional, expressing adequate MHC Class I molecules, and that memory CD8+ T cells can successfully engage them.

  • Polyclonal/Chemical Controls (e.g., PMA + Ionomycin): Cryopreservation and thawing can selectively deplete or damage T cell subsets. Phorbol 12-myristate 13-acetate (PMA) and Ionomycin chemically bypass the TCR entirely. PMA directly activates Protein Kinase C (PKC), while Ionomycin induces massive intracellular calcium flux[4],[5]. This control proves that the T cells are alive, metabolically active, and mechanically capable of secreting cytokines like IFN-γ or TNF-α, regardless of HLA restriction.

Objective Comparison of Positive Controls

The table below summarizes the performance and utility of standard positive controls when running a Tyrosinase (146-156) stimulation assay.

Control TypeMechanism of ActionHLA Restriction DependencyEvaluates APC Function?Expected IFN-γ SFU (per 10⁵ cells)Best Use Case
CEF Peptide Pool Memory CD8+ TCR stimulation via viral peptides (CMV, EBV, Flu).Yes (Class I only)No (Short peptides bind directly to surface MHC).50 – >500Legacy baseline competency for HLA-matched donors.
CEFX Peptide Pool Memory CD4+ & CD8+ TCR stimulation.Yes (Broad Class I & II)Yes (Requires processing of some longer peptides).100 – >500Superior choice for diverse donor populations[6].
PMA + Ionomycin Direct PKC activation & Ca2+ flux, bypassing TCR[5].NoNo>500 (Often TNTC*)Maximum cytokine capacity check; validating cell viability[4].
Anti-CD3 / CD28 Polyclonal TCR crosslinking via antibodies.NoNo>500General T cell fitness when chemical stimulation is too harsh.

*TNTC = Too Numerous To Count.

Scientist's Verdict: The legacy CEF pool is suboptimal for broad screening because it relies on specific HLA restrictions and only tests the CD8+ compartment. The CEFX pool drastically outperforms CEF by providing near-universal coverage across diverse demographics[6]. However, for a Tyrosinase (146-156) assay, the ultimate combination is CEFX (to validate APC/TCR interaction) paired with PMA/Ionomycin (to validate maximum functional capacity) .

Mechanistic Visualization: Activation Pathways

Understanding how your test antigen differs from your positive controls at the signaling level is critical for troubleshooting.

Signaling TCR TCR / CD3 Complex PLCg PLC-γ1 Activation TCR->PLCg IP3 IP3 Production PLCg->IP3 DAG DAG Production PLCg->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFAT Transcription Factors (NFAT, NF-κB, AP-1) Ca2->NFAT PKC->NFAT Cytokine IFN-γ / TNF-α Secretion NFAT->Cytokine PMA PMA (Chemical Control) PMA->PKC Bypasses TCR Ionomycin Ionomycin (Chemical Control) Ionomycin->Ca2 Bypasses TCR Tyr Tyrosinase 146-156 + HLA-A*01 Tyr->TCR Antigen Recognition

T cell activation pathways comparing Tyrosinase 146-156 peptide stimulation vs. PMA/Ionomycin.

Self-Validating Experimental Protocol: IFN-γ ELISPOT

The following protocol integrates the dual-control strategy for evaluating Tyrosinase (146-156) responses in human PBMCs.

Step 1: PBMC Thawing and Resting

Causality: Cryopreserved PBMCs often downregulate surface receptors (like the TCR complex) and contain apoptotic cells that release inhibitory factors.

  • Thaw PBMCs rapidly in a 37°C water bath.

  • Wash slowly with warm RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and Benzonase (to digest sticky DNA from dead cells).

  • Crucial Step: Rest the cells in a 37°C, 5% CO2 incubator for 2-4 hours in a loose-capped tube. This allows apoptotic cells to die off and live cells to recover surface TCR expression, drastically reducing background noise in the ELISPOT plate.

Step 2: Reagent and Control Preparation

Causality: Precise concentrations ensure optimal MHC-I occupancy without inducing peptide-induced tolerance or Activation-Induced Cell Death (AICD).

  • Test Antigen: Prepare Tyrosinase (146-156) peptide at a final well concentration of 10 µg/mL[1],[3].

  • Antigenic Positive Control: Prepare CEFX peptide pool at 1 µg/mL per peptide.

  • Polyclonal Positive Control: Prepare a working stock of PMA and Ionomycin. Final well concentrations should be 10 ng/mL for PMA and 1 µg/mL for Ionomycin[4].

  • Negative Control: Culture media containing the exact equivalent concentration of DMSO used to dissolve the peptides (usually <0.5% v/v).

Step 3: Co-Culture Setup
  • Pre-coat and block the IFN-γ ELISPOT plate according to the manufacturer's instructions.

  • Seed PBMCs at an optimized density of 2 x 10⁵ cells per well[3]. Note: Ensure the donor is HLA-A01 positive, as Tyrosinase (146-156) is restricted to this allele.*

  • Add the respective antigens and controls to the designated wells.

  • Incubate undisturbed for 18-24 hours at 37°C, 5% CO2. Do not move the plate during this time, as physical agitation will cause "streaky" spots.

Step 4: Validation Criteria

For a Tyrosinase (146-156) response to be considered a true biological positive, the assay must pass the following self-validation gates:

  • Negative Control: Must be <10 SFU / 10⁵ cells.

  • CEFX Control: Must be >50 SFU / 10⁵ cells (Validates APC/TCR fitness).

  • PMA/Ionomycin Control: Must be >500 SFU or TNTC (Validates intrinsic cytokine machinery).

  • Test Antigen (Tyrosinase): Must be ≥ 2x the Negative Control background and statistically significant[3].

Workflow PBMC Thaw & Rest PBMCs (1-2 hours, 37°C) Plate Seed in ELISPOT Plate (2 x 10^5 cells/well) PBMC->Plate NegCtrl Negative Control (Media + DMSO) Plate->NegCtrl Test Test Antigen (Tyrosinase 146-156) Plate->Test PosCtrl1 Antigenic Pos Control (CEFX Pool) Plate->PosCtrl1 PosCtrl2 Polyclonal Pos Control (PMA + Ionomycin) Plate->PosCtrl2 Incubate Incubate 18-24h (37°C, 5% CO2) NegCtrl->Incubate Test->Incubate PosCtrl1->Incubate PosCtrl2->Incubate Read Develop & Read Spots Incubate->Read

Self-validating ELISPOT workflow incorporating negative, test, and dual positive controls.

Sources

Validation

A Comparative Guide to the Binding Affinities of Tyrosinase (146-156) and MART-1 (26-35) Peptides to HLA-A*0201

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding the Immunogenicity of Melanoma-Associated Antigens In the landscape of cancer immunotherapy, particularly for melanoma, the focus has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Immunogenicity of Melanoma-Associated Antigens

In the landscape of cancer immunotherapy, particularly for melanoma, the focus has increasingly been on harnessing the power of the patient's own immune system to recognize and eliminate tumor cells. Central to this approach is the presentation of tumor-associated antigens (TAAs) by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, which are then recognized by cytotoxic T lymphocytes (CTLs). The binding affinity of these antigenic peptides to MHC molecules is a critical determinant of their immunogenicity. A stable peptide-MHC complex is more likely to be present on the cell surface for a sufficient duration to be recognized by T-cells, thereby initiating an anti-tumor immune response.

This guide provides a detailed comparison of the binding affinities of two well-characterized melanoma-associated antigens: a peptide derived from Tyrosinase (amino acids 369-377) and one from Melanoma Antigen Recognized by T-cells 1 (MART-1; amino acids 27-35), both in the context of the common Human Leukocyte Antigen (HLA) allele, HLA-A0201. Understanding the nuances of their interaction with HLA-A0201 is paramount for the rational design of peptide-based vaccines and other T-cell based immunotherapies.

Comparative Binding Affinity Data

The binding of antigenic peptides to MHC class I molecules is a prerequisite for T-cell recognition. The affinity of this interaction is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide that is required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%. A lower IC50 value indicates a higher binding affinity.

PeptideSequenceHLA AlleleBinding Affinity (IC50)Reference
Tyrosinase (369-377)YMDGTMSQVHLA-A0201Similar to its unmodified counterpart; sensitizes target cells for lysis at 0.1 µM[1]
MART-1 (27-35)AAGIGILTVHLA-A0201Weak competitor, 50% inhibition at 60 µM. Other studies suggest IC50 < 500 nM for most MART-1 peptides.[2]

Deeper Dive into the Peptides

Tyrosinase (369-377): A Post-Translationally Modified Epitope

The immunodominant epitope from tyrosinase presented by HLA-A0201 is the nonapeptide YMDGTMSQV. Interestingly, this peptide is the result of a post-translational modification where the asparagine (N) at position 370 of the nascent protein is converted to aspartic acid (D).[1][3] This modification is crucial for T-cell recognition, although studies have shown that it does not significantly impact the peptide's binding affinity to the MHC molecule itself.[1] The ability of this peptide to sensitize target cells for lysis by CTLs at a concentration of 0.1 µM underscores its high biological activity, which is a direct consequence of its stable presentation by HLA-A0201.[1]

MART-1 (27-35): A Weaker Binder with Immunogenic Potential

The MART-1 antigen gives rise to two overlapping epitopes recognized by HLA-A2-restricted CTLs: the nonapeptide at positions 27-35 (AAGIGILTV) and a decapeptide at positions 26-35 (EAAGIGILTV).[2][4][5] The nonapeptide, AAGIGILTV, is considered a relatively weak binder to HLA-A0201, with one study reporting 50% inhibition of a standard peptide at a concentration of 60 µM.[2] This weaker affinity is attributed to the absence of a canonical anchor residue (such as Leucine or Methionine) at position 2, which is a dominant anchor position for HLA-A0201 binding. To enhance immunogenicity for vaccine development, modified versions of the MART-1 peptide have been created, such as substituting the Alanine at position 2 with a Leucine, which significantly improves HLA-A2 binding.[6]

Experimental Methodologies for Assessing Peptide-MHC Binding Affinity

Several biophysical and cell-based assays are employed to quantify the binding affinity of peptides to MHC molecules. Below are outlines of two common techniques.

T2 Cell-Based Peptide Binding Assay

This is a widely used cell-based assay that provides a functional measure of peptide binding to HLA-A2.1 molecules.

Principle: T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP). This defect results in a low number of "empty" and unstable HLA-A2.1 molecules on the cell surface. When an exogenous peptide with binding affinity for HLA-A2.1 is added, it can bind to these empty molecules, stabilizing them and leading to an increased expression of HLA-A2.1 on the cell surface. This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.1.

Experimental Workflow:

T2_Assay_Workflow cluster_prep Cell & Peptide Preparation cluster_incubation Binding & Stabilization cluster_staining Detection cluster_analysis Data Analysis T2_cells T2 Cells Incubation Incubate T2 cells with peptides (overnight at 37°C) T2_cells->Incubation Peptides Test Peptides (e.g., Tyrosinase, MART-1) & Control Peptides Peptides->Incubation Staining Stain with fluorescently-labeled anti-HLA-A2 antibody Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Interpretation Quantify Mean Fluorescence Intensity (MFI) (Higher MFI indicates stronger binding) Flow_Cytometry->Data_Interpretation

Caption: Workflow of a T2 cell-based peptide binding assay.

Detailed Protocol:

  • Cell Culture: Maintain T2 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Peptide Preparation: Dissolve lyophilized peptides in dimethyl sulfoxide (DMSO) to create stock solutions. Further dilute the peptides to the desired concentrations in serum-free medium.

  • Incubation:

    • Harvest T2 cells and wash them with serum-free medium.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted peptides to the respective wells. Include a positive control (a known high-affinity peptide) and a negative control (no peptide).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline with 1% bovine serum albumin).

    • Resuspend the cells in 100 µL of the buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2).

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells twice to remove unbound antibody.

    • Resuspend the cells in buffer for analysis.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each peptide concentration.

    • The binding affinity is often expressed as the concentration of peptide that results in a half-maximal increase in MFI.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, including peptide-MHC binding.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In a typical setup, purified, soluble HLA-A2 molecules are immobilized on the sensor chip. A solution containing the peptide of interest is then flowed over the surface. The binding of the peptide to the immobilized HLA-A2 molecules causes a change in the refractive index, which is detected as a change in the SPR signal. By measuring the change in the SPR signal over time at different peptide concentrations, the association (ka) and dissociation (kd) rate constants can be determined, and from these, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize soluble HLA-A2 on SPR sensor chip Injection Inject peptide solutions over the sensor surface Immobilization->Injection Peptide_Prep Prepare serial dilutions of test peptide Peptide_Prep->Injection Detection Monitor real-time binding (association & dissociation) Injection->Detection Sensorgram Generate sensorgrams Detection->Sensorgram Kinetic_Analysis Calculate ka, kd, and KD Sensorgram->Kinetic_Analysis

Caption: Workflow of an SPR-based peptide-MHC binding assay.

The Trimolecular Complex: Peptide, MHC, and T-Cell Receptor

The ultimate goal of an effective anti-tumor immune response is the recognition of the peptide-MHC (pMHC) complex by a specific T-cell receptor (TCR). The stability of the pMHC complex, which is directly related to the peptide's binding affinity, is crucial for this interaction to occur.

pMHC_TCR_Interaction cluster_APC Antigen Presenting Cell (e.g., Melanoma Cell) cluster_TCell Cytotoxic T Lymphocyte (CTL) MHC HLA-A2 Molecule Peptide Antigenic Peptide (Tyrosinase or MART-1) MHC->Peptide presents TCR T-Cell Receptor (TCR) MHC->TCR interacts with Peptide->TCR is recognized by Activation T-Cell Activation & Tumor Cell Lysis TCR->Activation triggers

Caption: The trimolecular interaction between pMHC and TCR.

Conclusion and Implications for Immunotherapy

The comparative analysis of the binding affinities of Tyrosinase (369-377) and MART-1 (27-35) to HLA-A*0201 reveals important considerations for the development of cancer immunotherapies. The higher intrinsic binding affinity of the naturally processed tyrosinase epitope likely contributes to its robust presentation on melanoma cells and its recognition by CTLs. Conversely, the weaker binding of the native MART-1 nonapeptide has necessitated the development of modified, "heteroclitic" peptides with improved HLA-A2 binding to enhance their immunogenicity in vaccine formulations.

For researchers and drug development professionals, this guide underscores the following key takeaways:

  • Binding Affinity as a Key Parameter: The binding affinity of a peptide to its cognate MHC molecule is a critical factor in its potential as an immunotherapeutic target.

  • The Importance of Peptide Optimization: For peptides with suboptimal binding, rational modifications can significantly enhance their immunogenicity.

  • Rigorous Experimental Validation: The use of standardized and quantitative binding assays, such as T2 cell-based assays and SPR, is essential for the accurate characterization of candidate peptide epitopes.

A thorough understanding of the biophysical principles governing peptide-MHC interactions is fundamental to the successful design and implementation of next-generation cancer immunotherapies.

References

  • The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines. Available at: [Link]

  • Kawakami, Y., Eliyahu, S., Sakaguchi, K., Robbins, P. F., Rivoltini, L., Yannelli, J. R., Appella, E., & Rosenberg, S. A. (1994). Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes. The Journal of experimental medicine, 180(1), 347–352. Available at: [Link]

  • Skipper, J. C., Hendrickson, R. C., Gulden, P. H., Brichard, V., Van Pel, A., Chen, Y., Shabanowitz, J., Wölfel, T., Slingluff, C. L., Jr, Boon, T., Hunt, D. F., & Engelhard, V. H. (1996). An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins. The Journal of experimental medicine, 183(2), 527–534. Available at: [Link]

  • Valmori, D., Fonteneau, J. F., Valitutti, S., Gervois, N., Dunbar, R., Liénard, D., Rimoldi, D., Cerottini, J. C., Romero, P., & Jotereau, F. (1998). Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues. Journal of immunology (Baltimore, Md. : 1950), 160(4), 1750–1758.
  • Valmori, D., Liénard, D., Waanders, G., Rimoldi, D., Cerottini, J. C., & Romero, P. (1999). Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally HLA-A*0201-associated tyrosinase peptide 368-376. Cancer research, 59(17), 4231–4237. Available at: [Link]

  • Colella, T. A., Bullock, T. N., Mullins, D. W., Fu, Y. X., & Engelhard, V. H. (2000). The density of peptides displayed by dendritic cells affects immune responses to human tyrosinase and gp100 in HLA-A2 transgenic mice. Journal of immunology (Baltimore, Md. : 1950), 164(5), 2354–2362. Available at: [Link]

  • T cell receptors used in cancer gene therapy cross-react with MART-1/Melan-A tumor antigens via distinct mechanisms. Available at: [Link]

  • Optimization of the T2 HLA-A2 shift assay for testing of the biological activity of immunotherapies. Available at: [Link]

  • Melanoma Peptide MART-1(27−35) Analogues with Enhanced Binding Capacity to the Human Class I Histocompatibility Molecule HLA-A2 by Introduction of a β-Amino Acid Residue: Implications for Recognition by Tumor-Infiltrating Lymphocytes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tyrosinase (146-156) proper disposal procedures

An essential component of laboratory safety and regulatory compliance is the proper lifecycle management of synthetic peptides. Tyrosinase (146-156) is a highly specific, biologically active epitope widely utilized in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and regulatory compliance is the proper lifecycle management of synthetic peptides. Tyrosinase (146-156) is a highly specific, biologically active epitope widely utilized in melanoma vaccine research, T-cell stimulation assays, and immunotherapy development.

Because this peptide is designed to elicit a targeted CD8+ T-cell immune response, treating it as innocuous laboratory trash is a severe safety and compliance violation. This guide provides drug development professionals and researchers with authoritative, step-by-step operational procedures for the safe handling, decontamination, and disposal of Tyrosinase (146-156).

Quantitative Data Summary

Before handling or disposing of the peptide, personnel must understand its physicochemical properties to select the correct solvents, PPE, and waste streams.

PropertySpecification
Peptide Name Tyrosinase (146-156) Isoform 2
Amino Acid Sequence SSDYVIPIGTY
Molecular Weight ~1213 g/mol
Immunologic Target Melanoma-associated antigen (HLA-A1 restricted)[1]
Physical State Lyophilized powder
Recommended Storage -20°C to -80°C (Light-protected)[2]
Primary Waste Classification Hazardous Chemical Waste / Multihazardous (Mixed) Waste[3]

Pre-Disposal: Operational Safety & Causality

Minimizing exposure risk begins before the vial is even opened. Standard laboratory protocols must be adapted to account for the specific behavior of synthetic peptides.

  • Respiratory Protection & Aerosolization Risk: Lyophilized peptide powders are highly electrostatic and easily aerosolized. Opening a vial on an open bench creates a high risk of inhalation, which can lead to unintended mucosal immune sensitization. Always handle the dry powder within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood [4].

  • Personal Protective Equipment (PPE): Nitrile gloves, wrap-around safety goggles, and a dedicated, fully buttoned lab coat are non-negotiable. Gloves must be changed immediately if contaminated with reconstituted peptide solutions (especially those containing permeabilizing solvents like DMSO) to prevent transdermal exposure[5].

Step-by-Step Disposal Protocols

Because Tyrosinase (146-156) is often used in varying experimental contexts, disposal procedures must be segregated based on the waste matrix.

Protocol A: Solid Waste (Unused Powder & Consumables)

Solid waste includes expired lyophilized powder, contaminated weigh boats, empty vials, and pipette tips.

  • Segregation: Never discard peptide-contaminated plastics in standard municipal or unregulated laboratory trash[4].

  • Containment: Place all solid consumables directly into a puncture-proof, designated hazardous chemical waste container[5].

  • Labeling: Clearly label the container as "Hazardous Chemical Waste - Synthetic Peptide (Tyrosinase 146-156)."

Protocol B: Liquid Waste (Reconstituted Peptide Solutions)

Peptides are typically reconstituted in DMSO, sterile water, or specific buffer solutions.

  • Solvent Compatibility Verification: Ensure the liquid waste carboy is chemically compatible with your primary solvent (e.g., high-density polyethylene for DMSO)[5].

  • Collection: Carefully pour or pipette liquid waste into a vented, leak-proof hazardous liquid waste container. Do not mix with incompatible halogenated solvents.

  • Secondary Containment: Place the liquid waste carboy in a secondary spill tray. This contains the liquid in the event of primary container failure or over-pressurization[6].

Protocol C: Mixed/Multihazardous Waste (In Vivo Models & Adjuvants)

In translational research, Tyrosinase (146-156) is frequently formulated with immunological adjuvants (e.g., Montanide ISA-51, GM-CSF) or used in human PBMC cultures[1]. This creates a "Mixed Waste" stream containing both chemical and biological hazards[3].

  • Chemical Decontamination: Treat liquid biological mixtures with sodium hypochlorite (bleach) to achieve a 10% final concentration. Causality: The oxidative stress from the hypochlorite rapidly degrades the peptide bonds, destroying the SSDYVIPIGTY sequence and neutralizing its immunogenic potential[7].

  • Validation of Activity: Ensure the bleach solution remains slightly yellow, which validates that the hypochlorite concentration is still active and has not been entirely quenched by organic loads. Allow a minimum contact time of 30 minutes.

  • Final Disposal: Once biologically inactivated, the remaining solution cannot be poured down the drain due to the presence of chemical adjuvants or DMSO. Dispose of the neutralized liquid as hazardous chemical waste through your Environmental Health and Safety (EH&S) department[3].

Emergency Spill Action Plan

Immediate, correct action during a spill prevents widespread laboratory contamination.

  • Dry Powder Spill: Do not sweep or use a standard vacuum, which will aerosolize the peptide. Gently cover the spilled powder with damp absorbent pads to weigh it down and dissolve it in situ. Carefully wipe the area, place the pads in a hazardous waste bag, and decontaminate the benchtop[4].

  • Liquid Spill: Isolate the area. Apply a chemical spill absorbent (e.g., vermiculite) starting from the perimeter and working inward to prevent spreading. Collect the absorbed material into a solid waste container and decontaminate the surface with a 10% bleach solution or suitable laboratory disinfectant[5].

Workflow Visualization

DisposalWorkflow Start Tyrosinase (146-156) Waste Generation Decision Waste Type? Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Liquid Liquid Waste (Aqueous/DMSO Solutions) Decision->Liquid Bio Mixed Waste (with Adjuvants/Cells) Decision->Bio Solid_Action Seal in Puncture-Proof Hazardous Chemical Bag Solid->Solid_Action Liquid_Action Collect in Vented Chemical Waste Carboy Liquid->Liquid_Action Bio_Action Decontaminate (10% Bleach) Minimum 30 Min Contact Bio->Bio_Action EHS EH&S Collection & Regulated Incineration Solid_Action->EHS Liquid_Action->EHS Bio_Action->EHS

Figure 1: Decision matrix and segregation workflow for Tyrosinase (146-156) laboratory waste.

References

  • Peptide24. "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides." Available at: [Link]

  • National Institutes of Health (NIH). "NIH Laboratory Waste Disposal Matrix (2022)." Available at: [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at: [Link]

  • Slingluff, C. L., et al. "Peptide Vaccination in Montanide Adjuvant Induces and GM-CSF Increases CXCR3 and Cutaneous Lymphocyte Antigen Expression by Tumor Antigen–Specific CD8 T Cells." Cancer Immunology Research, AACR Journals. Available at: [Link]

  • Chianese-Bullock, K. A., et al. "Stability of Multi-Peptide Vaccines in Conditions Enabling Accessibility in Limited Resource Settings." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.